Docosahexaenoyl Serotonin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXMZJYZMPHWIP-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Endogenous Presence and Bioactivity of Docosahexaenoyl Serotonin in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl Serotonin (DHA-5-HT), an N-acyl amide synthesized from the essential omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin, is endogenously present in the mammalian gastrointestinal tract. Its formation is notably influenced by dietary intake of precursor fatty acids. Emerging evidence suggests that DHA-5-HT, along with other N-acyl serotonins, functions as a novel class of lipid mediators within the gut, exhibiting significant biological activities. These activities include the modulation of glucagon-like peptide-1 (GLP-1) secretion and the inhibition of fatty acid amide hydrolase (FAAH), an enzyme critical in the regulation of endocannabinoid signaling. This technical guide provides a comprehensive overview of the current understanding of DHA-5-HT in the gut, detailing its presence, methods for its detection and quantification, and its potential signaling pathways.
Endogenous Presence of N-Acyl Serotonins in the Gut
Research has confirmed the endogenous presence of a variety of N-acyl serotonins in the gastrointestinal tract of both pigs and mice. The formation of these compounds is dependent on the local availability of serotonin and precursor fatty acids. Studies have demonstrated that dietary supplementation with fish oil, a rich source of DHA, leads to an elevated formation of DHA-5-HT in the gut of mice[1]. This highlights a direct link between dietary habits and the intestinal concentration of this bioactive lipid.
Quantitative Data
While specific quantitative data for DHA-5-HT in the gut is not yet extensively documented, a key study provides valuable insight into the levels of other prevalent N-acyl serotonins in the porcine gut. These values, presented in Table 1, can serve as a reference for the expected concentration range of N-acyl serotonins, including DHA-5-HT, in intestinal tissues. The highest concentrations of these lipids were found in the jejunum and ileum.
| N-Acyl Serotonin | Jejunum (pmol/g) | Ileum (pmol/g) |
| N-Arachidonoyl-serotonin (AA-5-HT) | 20.9 ± 6.7 | 13.5 ± 2.6 |
| N-Oleoyl-serotonin | 108.8 ± 32.5 | 53.0 ± 11.2 |
| N-Palmitoyl-serotonin | 83.1 ± 21.4 | 55.4 ± 11.0 |
| N-Stearoyl-serotonin | 58.7 ± 15.1 | 42.1 ± 8.4 |
| Data adapted from a study on the endogenous presence of N-acyl serotonins in the gastro-intestinal tract of pigs. |
Experimental Protocols
The detection and quantification of DHA-5-HT in gut tissue require specific and sensitive analytical techniques. The following sections outline a general workflow and methodology based on established protocols for the analysis of related lipid mediators and serotonin.
Experimental Workflow
The overall process for the analysis of DHA-5-HT from intestinal tissue involves tissue homogenization, lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Homogenization and Lipid Extraction
This protocol is adapted from established methods for lipid extraction from biological tissues.
-
Tissue Collection and Preparation: Excise jejunum or ileum tissue samples and immediately freeze them in liquid nitrogen to halt enzymatic activity. Tissues should be stored at -80°C until extraction.
-
Homogenization:
-
Weigh the frozen tissue (approximately 100-200 mg).
-
Add the tissue to a tube containing ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a bead beater or a similar mechanical homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process.
-
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The total volume of the solvent mixture should be at least 20 times the volume of the tissue sample.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of DHA-5-HT.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of lipid molecules.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of N-acyl serotonins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of DHA-5-HT) and a specific product ion generated by its fragmentation in the collision cell. The specific mass transitions for DHA-5-HT would need to be determined using a synthesized standard.
-
Internal Standard: For accurate quantification, a deuterated internal standard of DHA-5-HT or a structurally similar N-acyl serotonin should be used.
-
Biological Activities and Signaling Pathways
N-acyl serotonins, including DHA-5-HT, are emerging as a novel class of lipid mediators with significant biological properties in the gut.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
N-acyl serotonins have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, DHA-5-HT can indirectly modulate the endocannabinoid system, which plays a crucial role in regulating gut inflammation, motility, and sensation.
Modulation of GLP-1 Secretion
Preliminary data suggests that several N-acyl serotonins can inhibit the secretion of Glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a vital role in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon release, and slowing gastric emptying. The exact mechanism by which DHA-5-HT modulates GLP-1 secretion is still under investigation, but it likely involves interaction with specific receptors on L-cells.
Proposed Signaling Pathway for GLP-1 Modulation
Based on the known mechanisms of GLP-1 secretion and the nature of lipid mediators, a potential signaling pathway for the action of DHA-5-HT on enteroendocrine L-cells can be proposed. DHA-5-HT may act on a G-protein coupled receptor (GPCR) on the L-cell membrane, leading to downstream signaling cascades that ultimately influence GLP-1 release.
Conclusion and Future Directions
The endogenous presence of this compound in the gut, coupled with its potential to modulate key physiological processes such as endocannabinoid signaling and incretin hormone secretion, positions it as a molecule of significant interest for researchers in gastroenterology, pharmacology, and drug development. Future research should focus on elucidating the precise concentrations of DHA-5-HT in various segments of the gut under different dietary conditions, identifying its specific receptors, and fully characterizing its downstream signaling pathways. A deeper understanding of the biological roles of DHA-5-HT could pave the way for novel therapeutic strategies targeting a range of gastrointestinal and metabolic disorders.
References
A Technical Guide to Docosahexaenoyl Serotonin: Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl Serotonin (DHS) is an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin. This molecule has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of DHS, including its chemical and physical properties, its mechanism of action with a focus on the IL-23/IL-17 signaling axis, and detailed experimental protocols for its study. The information is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of novel anti-inflammatory compounds.
Physicochemical Properties of this compound
This compound is a fatty amide that is structurally a hybrid molecule.[1] Key quantitative data for DHS are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 283601-58-1 | [2][3][4] |
| Molecular Formula | C₃₂H₄₂N₂O₂ | [1] |
| Molecular Weight | 486.7 g/mol | [1] |
| Formal Name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide | |
| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | |
| Storage Temperature | -20°C | [4] |
| Appearance | A solution in ethanol, Colorless to light yellow | [4] |
Biological Activity and Signaling Pathway
DHS has been identified as a potent anti-inflammatory agent.[2] Research has shown that it can attenuate the inflammatory response in macrophages and peripheral blood mononuclear cells (PBMCs).[1][2]
Inhibition of the IL-23/IL-17 Signaling Axis
A primary mechanism of action for DHS is the attenuation of the IL-23/IL-17 signaling cascade.[2] This pathway is crucial in the pathogenesis of many chronic inflammatory diseases. In lipopolysaccharide (LPS)-stimulated macrophages, DHS has been shown to significantly suppress the production of key pro-inflammatory mediators that drive the activation of pathogenic Th17 cells. These mediators include IL-23, IL-6, IL-1β, and PGE2.[2] Furthermore, DHS downregulates the expression of chemokines such as MCP-1 and CCL-20.[2]
The following diagram illustrates the proposed signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments to study the anti-inflammatory effects of this compound.
Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their stimulation with LPS to induce an inflammatory response, followed by treatment with DHS.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DHS)
-
Vehicle control (e.g., ethanol)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into multi-well plates at a desired density and allow them to adhere overnight.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of DHS (e.g., 100-500 nM) or vehicle control for a specified time before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the inflammatory response and the effect of DHS to take place.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for gene expression analysis.
Measurement of Inflammatory Mediators
The levels of pro-inflammatory cytokines and chemokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for IL-6, IL-1β, IL-23, and MCP-1
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines and chemokines based on the standard curve.
Gene Expression Analysis
The effect of DHS on the expression of genes related to inflammation can be analyzed by quantitative Polymerase Chain Reaction (qPCR).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Il6, Il1b, Il23a, Ccl2) and a housekeeping gene (e.g., Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative C(T) method (ΔΔCT) to determine the relative gene expression levels, normalized to the housekeeping gene.
Conclusion
This compound is a promising endogenous molecule with significant anti-inflammatory properties. Its ability to inhibit the IL-23/IL-17 signaling axis makes it a compelling candidate for further investigation in the context of chronic inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and other novel anti-inflammatory compounds. As research in this area continues, a deeper understanding of the in vivo effects and the full spectrum of the molecular mechanisms of DHS will be crucial for its potential translation into clinical applications.
References
- 1. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. research-portal.uu.nl [research-portal.uu.nl]
The Core Mechanism of Action of Docosahexaenoyl Serotonin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl Serotonin (DHA-5-HT), an endogenous N-acyl amide, is emerging as a potent signaling molecule with significant therapeutic potential, particularly in the realms of inflammation and neuroprotection. This technical guide provides a comprehensive overview of the core mechanism of action of DHA-5-HT, detailing its biosynthesis, molecular targets, and the signaling pathways it modulates. Drawing from a wide range of experimental data, this document summarizes quantitative findings in structured tables, outlines detailed experimental protocols for key assays, and presents visual diagrams of the elucidated signaling cascades and workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting inflammatory and neurological disorders.
Introduction
N-acyl amides are a class of lipid signaling molecules formed by the conjugation of a fatty acid with a neurotransmitter or other amine-containing compound.[1] this compound (DHA-5-HT) is a naturally occurring N-acyl amide synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2] Found in intestinal tissues, its levels are influenced by dietary intake of n-3 polyunsaturated fatty acids (PUFAs).[3] DHA-5-HT has demonstrated potent anti-inflammatory properties and is being investigated for its neuroprotective effects. This guide delves into the intricate molecular mechanisms that underpin the biological activities of this promising endogenous molecule.
Biosynthesis of this compound
The endogenous synthesis of DHA-5-HT involves the enzymatic conjugation of DHA and serotonin. While the precise enzyme responsible for the synthesis of N-acyl serotonins in all tissues is still under investigation, Aralkylamine N-acetyltransferase (AANAT) has been identified as a key enzyme in the N-acetylation of serotonin to N-acetylserotonin, a precursor to melatonin.[3][4][5] It is plausible that AANAT or a similar N-acyltransferase catalyzes the formation of DHA-5-HT.[6]
Proposed Enzymatic Synthesis Pathway
The biosynthesis of DHA-5-HT is proposed to occur via a one-step enzymatic reaction where the carboxyl group of DHA is activated and then linked to the amino group of serotonin, forming an amide bond.
Figure 1: Proposed enzymatic synthesis of DHA-5-HT.
Core Mechanism of Action: Anti-Inflammatory Effects
The primary and most well-characterized mechanism of action of DHA-5-HT is its potent anti-inflammatory activity. This is primarily achieved through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Attenuation of the IL-23/IL-17 Signaling Pathway
DHA-5-HT has been shown to significantly attenuate the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis, a critical pathway in the pathogenesis of many chronic inflammatory diseases.[3][7] In lipopolysaccharide (LPS)-stimulated macrophages, DHA-5-HT suppresses the production of IL-23, which in turn reduces the differentiation and activation of Th17 cells, a major source of the pro-inflammatory cytokine IL-17.[3] Furthermore, DHA-5-HT directly inhibits the release of IL-17 and the chemokine CCL20 from human peripheral blood mononuclear cells (PBMCs).[4][8]
Figure 2: DHA-5-HT's inhibition of the IL-23/IL-17 pathway.
Modulation of the Keap1-Nrf2 Antioxidant Pathway
Gene set enrichment analysis suggests that DHA-5-HT's mechanism of action involves the activation of the Nrf2 pathway.[3] The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. While the direct interaction of DHA-5-HT with Keap1 has not been definitively proven, it is hypothesized that DHA-5-HT, or its metabolites, may act as electrophiles that modify Keap1, leading to Nrf2 activation.[9][10]
Figure 3: Proposed mechanism of Nrf2 pathway activation by DHA-5-HT.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: Anti-inflammatory Activity of DHA-5-HT
| Target/Effect | Cell Type | Stimulant | Concentration of DHA-5-HT | Observed Effect | Reference |
| PGE2, IL-6, IL-1β, IL-23 | RAW264.7 macrophages | LPS | 100-500 nM | Significant suppression | [3][7] |
| IL-17 Release | Human PBMCs | Concanavalin A | 5 µM | 39.5% inhibition | [4] |
| IL-17 Release | Human PBMCs | Concanavalin A | 10 µM | 45.95% inhibition | [4] |
| CCL-20 Release | Human PBMCs | Concanavalin A | 5 µM | Significant attenuation | [4] |
| CCL-20 Release | Human PBMCs | Concanavalin A | 10 µM | Significant attenuation | [4] |
Note: Specific IC50 values for many of these effects are not yet available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of DHA-5-HT's mechanism of action.
Chemical Synthesis of this compound
This protocol is adapted from a method for synthesizing N-octadecanoyl-5-hydroxytryptamide.[11]
Materials:
-
Docosahexaenoic acid (DHA)
-
Serotonin hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve DHA (1.1 eq), DMAP (1.0 eq), serotonin hydrochloride (1.0 eq), and EDC.HCl (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in DCM to yield pure DHA-5-HT.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Measurement of IL-17 and CCL-20 Inhibition in Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Concanavalin A (ConA)
-
DHA-5-HT
-
Human IL-17 ELISA kit
-
Human CCL-20 ELISA kit
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of DHA-5-HT (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with Concanavalin A (e.g., 5 µg/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of IL-17 and CCL-20 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Transcriptome Analysis of DHA-5-HT-Treated Macrophages (RNA-Seq)
This protocol outlines a general workflow for RNA sequencing analysis.
5.3.1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with DHA-5-HT (e.g., 500 nM) or vehicle control for a specified time (e.g., 24 hours).
-
For inflammatory stimulation, add LPS (e.g., 100 ng/mL) for the final 4-6 hours of the incubation period.
5.3.2. RNA Extraction and Library Preparation:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Prepare RNA sequencing libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
5.3.3. Sequencing and Data Analysis Workflow:
Figure 4: RNA-Seq data analysis workflow.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using software such as Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify genes that are differentially expressed between DHA-5-HT-treated and control groups using packages like DESeq2 in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify biological pathways that are significantly altered by DHA-5-HT treatment.
Conclusion
This compound is a multifaceted endogenous lipid mediator with potent anti-inflammatory properties. Its primary mechanism of action involves the attenuation of the pro-inflammatory IL-23/IL-17 signaling axis and the potential activation of the cytoprotective Nrf2 pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of DHA-5-HT. Future studies should focus on elucidating the precise molecular interactions of DHA-5-HT with its targets, determining its pharmacokinetic and pharmacodynamic profiles, and exploring its efficacy in preclinical models of inflammatory and neurodegenerative diseases. This will pave the way for the development of novel therapeutic strategies based on this intriguing endogenous molecule.
References
- 1. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl amines of docosahexaenoic acid and other n–3 polyunsatured fatty acids – from fishy endocannabinoids to potential leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 7. N-Acetylserotonin - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel n-3 fatty acid oxidation products activate Nrf2 by destabilizing the association between Keap1 and Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of βN-Octadecanoyl-5-hydroxytryptamide Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of Docosahexaenoyl Serotonin in Intestinal Health
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoyl serotonin (DHA-5-HT), an endogenous N-acyl serotonin, has emerged as a significant modulator of intestinal homeostasis. This technical guide provides a comprehensive overview of its biological activities, with a particular focus on its anti-inflammatory properties and its potential as a therapeutic agent for inflammatory bowel disease (IBD). This document details the current understanding of its mechanisms of action, including its influence on key inflammatory signaling pathways, its role in maintaining intestinal barrier integrity, and its interaction with the gut microbiota. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development in this promising area.
Introduction
The intestinal mucosa is a complex environment where the host's immune system constantly interacts with the gut microbiota and dietary components. A disruption in this delicate balance can lead to chronic inflammatory conditions such as Crohn's disease and ulcerative colitis, collectively known as inflammatory bowel disease (IBD). Serotonin (5-hydroxytryptamine, 5-HT), primarily produced by enterochromaffin cells in the gut, is a key signaling molecule involved in regulating intestinal motility, secretion, and inflammation.[1][2] While serotonin itself can have pro-inflammatory effects[3], its conjugation with the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) to form this compound (DHA-5-HT) results in a molecule with potent anti-inflammatory properties.[4][5]
DHA-5-HT has been identified in human, pig, and mouse intestinal tissues, suggesting its role as an endogenous mediator.[4] Its synthesis is influenced by the dietary intake of n-3 polyunsaturated fatty acids.[5] This guide will delve into the multifaceted biological role of DHA-5-HT in intestinal health, providing the necessary technical details for researchers and drug development professionals to explore its therapeutic potential.
Anti-inflammatory Properties of this compound
DHA-5-HT exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of IBD.
Inhibition of Pro-inflammatory Cytokines and Chemokines
DHA-5-HT has been shown to be a potent inhibitor of pro-inflammatory mediators. In human peripheral blood mononuclear cells (PBMCs) stimulated with Concanavalin A, DHA-5-HT was the most potent among a series of N-acyl serotonins in inhibiting the release of Interleukin-17 (IL-17) and Chemokine (C-C motif) ligand 20 (CCL20), both of which are crucial in the Th17-mediated inflammatory response characteristic of IBD.[4]
In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, DHA-5-HT significantly suppressed the production of several key pro-inflammatory molecules at nanomolar concentrations.[5]
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Cell Type | Stimulant | Mediator | DHA-5-HT Concentration | % Inhibition / Effect | Reference |
| Human PBMCs | Concanavalin A | IL-17 | Not specified | Most potent inhibitor | [4] |
| Human PBMCs | Concanavalin A | CCL20 | 5 µM | 39.5% | [6] |
| Human PBMCs | Concanavalin A | CCL20 | 10 µM | 45.95% | [6] |
| RAW264.7 Macrophages | LPS | PGE2 | 100-500 nM | Significant suppression | [5] |
| RAW264.7 Macrophages | LPS | IL-6 | 100-500 nM | Significant suppression | [5] |
| RAW264.7 Macrophages | LPS | IL-1β | 100-500 nM | Significant suppression | [5] |
| RAW264.7 Macrophages | LPS | IL-23 | 100-500 nM | Significant suppression | [5] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of DHA-5-HT are mediated through its interaction with critical intracellular signaling pathways.
DHA-5-HT attenuates the IL-23/IL-17 signaling cascade, a key pathway in the pathogenesis of IBD.[5] By inhibiting the production of IL-23 by macrophages, DHA-5-HT indirectly suppresses the differentiation and function of Th17 cells, which are major producers of IL-17.
Caption: DHA-5-HT inhibits the IL-23/IL-17 signaling pathway.
While direct evidence for DHA-5-HT's effect on the NF-κB pathway is still emerging, the suppression of multiple NF-κB target genes (e.g., IL-6, TNF-α) strongly suggests its involvement. Serotonin itself has been shown to modulate NF-κB signaling in intestinal epithelial cells.[7] It is plausible that the DHA moiety of DHA-5-HT contributes to the inhibition of this pro-inflammatory pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by DHA-5-HT.
Gene set enrichment analysis of transcriptome data from DHA-5-HT-treated macrophages showed a positive overlap with gene sets related to the Nrf2 pathway.[5] This suggests that DHA-5-HT may exert antioxidant effects by activating this pathway, which is a key regulator of cellular defense against oxidative stress.
Caption: Putative activation of the Nrf2 antioxidant pathway by DHA-5-HT.
Serotonin metabolites have been identified as endogenous agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[8] It is plausible that DHA-5-HT also interacts with and activates PPAR-γ, contributing to its anti-inflammatory effects in the gut.
Caption: Putative activation of PPAR-γ by DHA-5-HT.
Role in Intestinal Barrier Function
A compromised intestinal barrier is a hallmark of IBD. While direct studies on the effect of DHA-5-HT on intestinal barrier function are limited, serotonin is known to modulate intestinal permeability. Given the anti-inflammatory properties of DHA-5-HT, it is hypothesized that it contributes to the maintenance and restoration of the intestinal barrier by reducing inflammation-induced damage.
Interaction with Gut Microbiota
The gut microbiota plays a crucial role in intestinal health and disease. Omega-3 fatty acids, including DHA, can modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria.[9] Furthermore, gut microbes, through the production of short-chain fatty acids (SCFAs), can influence serotonin production in the colon.[1][10] The interplay between DHA-5-HT, the gut microbiota, and their metabolites is a promising area for future research.
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of this compound.
Synthesis of N-Docosahexaenoyl Serotonin
A general method for the synthesis of N-acyl serotonins involves the coupling of the corresponding fatty acid with serotonin.
References
- 1. Therapeutic effect of intracolonically administered nuclear factor κ B (p65) antisense oligonucleotide on mouse dextran sulphate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 16S rRNA Gene Amplicon Sequencing of Gut Microbiota Affected by Four Probiotic Strains in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The nuclear receptor PPARγ individually responds to serotonin- and fatty acid-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Docosahexaenoyl Serotonin: A Novel Endogenous Lipid Mediator with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous lipid mediator synthesized from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin. Emerging evidence highlights its potent anti-inflammatory and cytoprotective properties, positioning it as a promising therapeutic candidate for a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of DHA-5-HT, including its synthesis, key biological activities, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
N-acyl amides are a class of signaling lipids that play crucial roles in various physiological processes. This compound (DHA-5-HT) is a recently identified member of this family, formed by the amide linkage of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, and serotonin (5-hydroxytryptamine), a key neurotransmitter.[1][2][3] This unique hybrid molecule has garnered significant interest due to its potent biological activities, particularly its anti-inflammatory and potential neuroprotective effects. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on DHA-5-HT and providing detailed methodologies for its study.
Chemical Synthesis of this compound
The chemical synthesis of DHA-5-HT involves the N-acylation of serotonin with docosahexaenoic acid. While specific detailed protocols from peer-reviewed literature are not abundant, the general principle of amide bond formation between a carboxylic acid (DHA) and an amine (serotonin) is well-established.
General Synthetic Principle
The synthesis typically involves the activation of the carboxylic acid group of DHA to make it more reactive towards the amine group of serotonin. This can be achieved using various coupling agents.
Conceptual Synthesis Workflow:
Caption: General workflow for the chemical synthesis of DHA-5-HT.
Detailed Experimental Protocol: N-acylation of Serotonin with DHA
The following protocol is a representative method for the synthesis of N-acyl serotonins and can be adapted for DHA-5-HT.
Materials:
-
Docosahexaenoic acid (DHA)
-
Serotonin hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of DHA: Dissolve DHA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring the formation of the NHS-ester by thin-layer chromatography (TLC).
-
Coupling with Serotonin: In a separate flask, suspend serotonin hydrochloride (1 equivalent) in anhydrous DMF. Add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride and deprotonate the amine. Stir for 15-20 minutes.
-
Add the solution of activated DHA-NHS ester dropwise to the serotonin solution at room temperature.
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activities and Quantitative Data
DHA-5-HT exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.
Anti-inflammatory Activity
DHA-5-HT has been shown to be a potent inhibitor of pro-inflammatory mediators. It effectively attenuates the IL-23-IL-17 signaling cascade in macrophages.[3] Furthermore, it is a potent inhibitor of the release of IL-17 and CCL-20 from stimulated human peripheral blood mononuclear cells (PBMCs).[1][2]
| Parameter | Cell Type | Stimulant | Inhibitor | Concentration | % Inhibition | Reference |
| IL-17 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 5 µM | 39.5% | [1] |
| IL-17 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 10 µM | - | [1] |
| CCL-20 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 5 µM | - | [1] |
| CCL-20 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 10 µM | 45.95% | [1] |
| PGE2, IL-6, IL-1β, IL-23 | RAW264.7 Macrophages | LPS | DHA-5-HT | 100-500 nM | Significant Suppression | [3] |
Table 1: Quantitative Data on the Anti-inflammatory Effects of DHA-5-HT.
Potential TRPV1 Antagonism
While direct experimental data on DHA-5-HT's interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is limited, its structural analog, arachidonoyl serotonin, is a known dual antagonist of Fatty Acid Amide Hydrolase (FAAH) and TRPV1. Studies on other N-acyl amides have also demonstrated antagonist activity at TRPV1 receptors.[4] This suggests that DHA-5-HT may also act as a TRPV1 antagonist, a hypothesis that warrants further investigation.
Signaling Pathways Modulated by DHA-5-HT
Attenuation of the IL-23-IL-17 Signaling Pathway
DHA-5-HT exerts its anti-inflammatory effects in macrophages by downregulating the lipopolysaccharide (LPS)-induced IL-23-IL-17 signaling axis. This leads to a reduction in the production of key pro-inflammatory cytokines.
Caption: DHA-5-HT's inhibition of the IL-23-IL-17 signaling pathway.
Potential Activation of the Nrf2 Pathway
Gene set enrichment analysis has suggested a positive overlap between DHA-5-HT treatment and the Nrf2 pathway.[3] The Nrf2 pathway is a critical regulator of cellular antioxidant responses. DHA itself has been shown to activate the Nrf2 signaling pathway.[5][6] This suggests that DHA-5-HT may exert cytoprotective effects through the activation of Nrf2 and its downstream antioxidant genes.
Caption: Postulated activation of the Nrf2 pathway by DHA-5-HT.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Inhibition
Objective: To quantify the inhibitory effect of DHA-5-HT on the production of pro-inflammatory cytokines (e.g., IL-17, CCL-20) from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Concanavalin A (ConA) or Lipopolysaccharide (LPS)
-
This compound (DHA-5-HT) stock solution (in DMSO or ethanol)
-
ELISA kits for the specific cytokines to be measured (e.g., human IL-17, human CCL-20)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Prepare serial dilutions of DHA-5-HT in culture medium. Add the desired concentrations of DHA-5-HT to the wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest DHA-5-HT concentration).
-
Stimulation: Add the stimulant (e.g., 5 µg/mL ConA) to the wells to induce cytokine production. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokines in each sample based on the standard curve. Determine the percentage inhibition of cytokine production by DHA-5-HT compared to the stimulated vehicle control. Calculate the IC50 value using appropriate software.
TRPV1 Antagonism Assay: Calcium Imaging
Objective: To assess the potential antagonistic activity of DHA-5-HT on the TRPV1 channel.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
DMEM supplemented with 10% FBS
-
Fura-2 AM or other suitable calcium indicator dye
-
Capsaicin (TRPV1 agonist)
-
This compound (DHA-5-HT)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Culture: Culture the TRPV1-expressing HEK293 cells in DMEM in a suitable format for imaging (e.g., glass-bottom dishes or 96-well black-walled plates).
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBS to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for a few minutes.
-
Antagonist Application: Add different concentrations of DHA-5-HT to the cells and incubate for a few minutes.
-
Agonist Application: Add a known concentration of capsaicin (e.g., 100 nM) to activate the TRPV1 channels.
-
Fluorescence Measurement: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity.
-
Data Analysis: Measure the peak fluorescence response to capsaicin in the presence and absence of DHA-5-HT. Calculate the percentage inhibition of the capsaicin-induced calcium influx by DHA-5-HT. Determine the IC50 value for the antagonistic effect.
Experimental Workflow for Novel Lipid Mediator Characterization
The study of a novel lipid mediator like DHA-5-HT follows a logical progression from its initial identification and synthesis to a thorough characterization of its biological functions.
Caption: A comprehensive workflow for the characterization of a novel lipid mediator.
Conclusion
This compound is an intriguing endogenous lipid mediator with demonstrated anti-inflammatory properties and the potential for neuroprotective and other therapeutic effects. Its ability to modulate key inflammatory pathways, such as the IL-23-IL-17 axis, and potentially the Nrf2 and TRPV1 pathways, makes it a compelling target for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this novel molecule and to advance its development as a next-generation therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy in various disease models, and determine its safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Docosahexaenoyl Serotonin (DHA-5HT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl Serotonin (DHA-5HT), an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin, has emerged as a potent anti-inflammatory signaling molecule. Identified in intestinal tissues, its formation is influenced by dietary intake of n-3 polyunsaturated fatty acids. Research has demonstrated that DHA-5HT possesses significant biological activities, particularly in modulating immune responses. It has been shown to attenuate the IL-23-IL-17 signaling axis, a key pathway implicated in various chronic inflammatory diseases. These properties make DHA-5HT a compelling candidate for investigation in the context of inflammatory bowel disease (IBD), intestinal tumorigenesis, and other inflammatory conditions.
This document provides detailed protocols for the chemical synthesis of DHA-5HT for research applications, along with methodologies for its biological evaluation.
Quantitative Data Summary
The biological efficacy of chemically synthesized DHA-5HT has been quantified in various in vitro models. The following table summarizes key findings from studies on its anti-inflammatory properties.
| Cell Type | Stimulant | Measured Effect | Effective Concentration | Reference |
| RAW 264.7 Macrophages | LPS | Significant suppression of PGE2, IL-6, IL-1β, and IL-23 | 100-500 nM | [1] |
| RAW 264.7 Macrophages | LPS | Downregulation of chemokines (MCP-1, CCL-20) and metalloproteinases | 100-500 nM | [1] |
| Human PBMCs | ConA | Potent inhibition of IL-17 and CCL-20 release (most potent among N-acyl serotonins tested) | Not specified | [2] |
Chemical Synthesis of DHA-5HT
The synthesis of DHA-5HT involves the formation of an amide bond between the carboxyl group of docosahexaenoic acid (DHA) and the primary amine of serotonin. A common and efficient method for this coupling reaction utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.
Protocol: Amide Coupling using EDC/NHS Chemistry
This protocol describes a one-pot synthesis of this compound.
Materials:
-
Docosahexaenoic acid (DHA)
-
Serotonin hydrochloride (5-HT HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)
Procedure:
-
Preparation: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Solubilization: In a round-bottom flask, dissolve Docosahexaenoic acid (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous DMF or DCM.
-
Activation of Carboxylic Acid: Cool the solution to 0°C in an ice bath. Add EDC-HCl (1.5 eq) to the solution and stir for 15-30 minutes. This step activates the carboxyl group of DHA by forming an NHS ester.
-
Amine Addition: In a separate flask, suspend serotonin hydrochloride (1.1 eq) in anhydrous DMF. Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and deprotonate the phenolic hydroxyl group, stirring until the serotonin dissolves.
-
Coupling Reaction: Slowly add the serotonin solution to the activated DHA-NHS ester solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous phase three times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing polarity with ethyl acetate/methanol) is typically effective for separating the desired product, DHA-5HT.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Chemical synthesis workflow for this compound (DHA-5HT).
Biological Evaluation Protocols
The primary described bioactivity of DHA-5HT is its anti-inflammatory effect. The following protocol outlines a general workflow for assessing this activity in vitro using macrophage or peripheral blood mononuclear cell (PBMC) cultures.
Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine the effect of DHA-5HT on the production of pro-inflammatory cytokines and chemokines in immune cells.
Materials:
-
RAW 264.7 murine macrophage cell line or human PBMCs.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, antibiotics).
-
Lipopolysaccharide (LPS) or Concanavalin A (ConA) for cell stimulation.
-
Synthesized and purified DHA-5HT.
-
Vehicle control (e.g., DMSO or ethanol).
-
Phosphate-buffered saline (PBS).
-
ELISA kits for target cytokines/chemokines (e.g., IL-6, IL-17, IL-23, CCL-20).
-
Reagents for RNA extraction and qPCR (optional, for gene expression analysis).
-
Cell viability assay kit (e.g., MTT or PrestoBlue).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or PBMCs in 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of DHA-5HT (e.g., 10 nM to 10 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL for macrophages, or ConA for PBMCs) to all wells except for the unstimulated control group.
-
Incubation: Incubate the plates for a predetermined period (e.g., 18-24 hours for cytokine protein measurement).
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants for analysis. Store at -80°C if not analyzed immediately.
-
Cytokine/Chemokine Measurement: Quantify the concentration of inflammatory mediators (e.g., IL-6, IL-23, IL-17, CCL-20) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay on the remaining cells according to the manufacturer's protocol.
-
Data Analysis: Normalize the cytokine/chemokine concentrations to the vehicle-treated, stimulated control. Determine the IC₅₀ value if applicable. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
Caption: Workflow for evaluating the anti-inflammatory activity of DHA-5HT.
Signaling Pathway of DHA-5HT
DHA-5HT exerts its anti-inflammatory effects primarily by intervening in the IL-23/IL-17 signaling pathway, which is crucial in the activation of pathogenic T helper 17 (Th17) cells. This pathway is a key driver of inflammation in several autoimmune and chronic inflammatory diseases.
The diagram below illustrates the inhibitory action of DHA-5HT on this signaling cascade in macrophages stimulated by lipopolysaccharide (LPS).
Caption: Anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of N-Acyl Serotonins in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl serotonins are a class of endogenous lipid mediators formed by the conjugation of serotonin with various fatty acids. These molecules, including the well-studied N-acetylserotonin (NAS), as well as N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin (OA-5-HT), N-palmitoyl-serotonin (PA-5-HT), and N-stearoyl-serotonin (SA-5-HT), are gaining increasing interest due to their diverse biological activities.[1][2] They are implicated in a range of physiological processes, including neurotransmission, inflammation, and pain perception.[2] Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their roles in health and disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of N-acyl serotonins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathways of N-Acyl Serotonins
N-acyl serotonins exert their biological effects through various signaling pathways. N-acetylserotonin, the immediate precursor of melatonin, is known to activate the TrkB receptor, a pathway also utilized by brain-derived neurotrophic factor (BDNF).[3] Other long-chain N-acyl serotonins, such as N-arachidonoyl-serotonin, have been shown to interact with components of the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[1] Additionally, N-arachidonoyl-serotonin can act as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling.[4]
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantitative analysis of N-acyl serotonins in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A robust internal standard strategy is essential for accurate quantification.
Quantitative Data of N-Acyl Serotonins
The endogenous levels of N-acyl serotonins can vary significantly depending on the biological matrix and physiological conditions. The following tables summarize reported concentrations of various N-acyl serotonins in different biological samples.
Table 1: N-Acetylserotonin (NAS) Levels in Biological Samples
| Biological Matrix | Species | Concentration | Reference |
| Human Cerebrospinal Fluid | Human | 0.15 ± 0.16 pmol/mL | [2] |
| Mouse Brain | Mouse | ~40% of serotonin levels in the DRN | [5] |
Table 2: Other N-Acyl Serotonin Levels in Biological Samples
| N-Acyl Serotonin | Biological Matrix | Species | Presence Detected | Reference |
| N-Arachidonoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |
| N-Oleoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |
| N-Palmitoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |
| N-Stearoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |
| N-Docosahexaenoyl-serotonin | Intestine | Mouse (Fish oil diet) | Elevated formation | [1] |
| N-Eicosapentaenoyl-serotonin | Intestine | Mouse (Fish oil diet) | Elevated formation | [1] |
Detailed Experimental Protocols
Protocol 1: Extraction of N-Acyl Serotonins from Biological Tissues (e.g., Brain, Intestine)
This protocol is adapted from methods used for the analysis of endocannabinoids and related lipid mediators.
Materials:
-
Tissue sample (e.g., mouse brain, pig intestine)
-
Internal Standards (deuterated analogs of the N-acyl serotonins of interest)
-
Chloroform
-
Methanol
-
0.1 M Tris-HCl buffer (pH 7.4)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Homogenize the weighed tissue sample in a solution of chloroform:methanol:Tris-HCl buffer (2:1:1, v/v/v).
-
Add a known amount of the internal standard mixture to the homogenate.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Re-extract the aqueous phase and tissue pellet with chloroform.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile:water, 1:1, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of N-Acyl Serotonins
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of N-acyl serotonins. Optimization will be required for specific analytes and instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these relatively nonpolar molecules.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain N-acyl serotonins.
-
0-1 min: 30% B
-
1-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 30% B
-
12.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of N-acyl serotonins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion will be the [M+H]+ of the specific N-acyl serotonin. The product ions will result from the fragmentation of the molecule, often involving the loss of the fatty acid chain or cleavage at the amide bond. Specific transitions need to be optimized for each analyte by infusing a standard solution.
Table 3: Exemplary MRM Transitions for N-Acyl Serotonins
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetylserotonin (NAS) | 219.1 | 160.1 |
| N-Palmitoyl-serotonin (PA-5-HT) | 415.4 | 160.1 |
| N-Oleoyl-serotonin (OA-5-HT) | 441.4 | 160.1 |
| N-Stearoyl-serotonin (SA-5-HT) | 443.4 | 160.1 |
| N-Arachidonoyl-serotonin (AA-5-HT) | 465.4 | 160.1 |
Note: These are theoretical values and must be confirmed experimentally.
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and sensitive platform for the quantitative analysis of N-acyl serotonins in a variety of biological samples. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data and signaling pathway information, offer a valuable resource for researchers, scientists, and drug development professionals investigating the roles of these important endogenous lipids. Further research is needed to fully elucidate the quantitative levels and biological functions of the diverse range of N-acyl serotonins.
References
- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin Signaling through Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Docosahexaenoyl Serotonin in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous conjugate of docosahexaenoic acid (DHA) and serotonin (5-HT) that has demonstrated potent anti-inflammatory properties. Preclinical evidence suggests its potential as a therapeutic agent for inflammatory bowel disease (IBD), including ulcerative colitis. Mechanistic studies have revealed that DHA-5-HT can attenuate the Interleukin-23 (IL-23) to Interleukin-17 (IL-17) signaling pathway, which is a key driver of inflammation in colitis. Specifically, in macrophage cell lines, DHA-5-HT has been shown to suppress the production of pro-inflammatory mediators such as IL-6, IL-1β, and IL-23. Furthermore, in human peripheral blood mononuclear cells, DHA-5-HT is a potent inhibitor of IL-17 and CCL-20, both of which are crucial in the pathogenesis of IBD.
These application notes provide a comprehensive overview of the proposed use of DHA-5-HT in a dextran sulfate sodium (DSS)-induced mouse model of colitis. The following sections detail the experimental protocols, present anticipated quantitative data based on studies with its precursor DHA, and visualize key pathways and workflows. While direct in-vivo studies on DHA-5-HT in colitis models are emerging, the provided information, largely adapted from studies on DHA, serves as a robust starting point for researchers investigating the therapeutic potential of this novel compound.
Data Presentation: Anticipated Effects of DHA-5-HT in a DSS-Induced Colitis Mouse Model
The following tables summarize the expected quantitative outcomes of DHA-5-HT treatment in a DSS-induced colitis model, based on published data for its precursor, DHA. It is hypothesized that DHA-5-HT will exhibit comparable or superior efficacy.
Table 1: Clinical and Macroscopic Parameters
| Parameter | Control Group | DSS-Treated Group | DSS + DHA-5-HT Treated Group (Expected) |
| Disease Activity Index (DAI) | 0 | 3-4 | 1-2 |
| Body Weight Loss (%) | 0 | 15-20% | 5-10% |
| Colon Length (cm) | 8-9 | 5-6 | 7-8 |
| Spleen Weight (mg) | 80-100 | 150-200 | 100-130 |
Table 2: Histological and Inflammatory Markers
| Parameter | Control Group | DSS-Treated Group | DSS + DHA-5-HT Treated Group (Expected) |
| Histological Score | 0 | 8-10 | 2-4 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1-2 | 8-10 | 3-5 |
| IL-6 (pg/mg protein) | 10-20 | 80-100 | 30-50 |
| TNF-α (pg/mg protein) | 20-30 | 100-120 | 40-60 |
| IL-1β (pg/mg protein) | 5-10 | 40-50 | 15-25 |
Experimental Protocols
Preparation of this compound (DHA-5-HT) Formulation
-
Synthesis and Purification: DHA-5-HT should be synthesized and purified according to established chemical methods. The final product should be characterized by techniques such as NMR and mass spectrometry to ensure purity.
-
Vehicle Selection: For oral administration, DHA-5-HT can be dissolved in a suitable vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution. The stability of the compound in the chosen vehicle should be confirmed prior to the in-vivo study.
-
Dosage Preparation: Prepare fresh dilutions of DHA-5-HT in the vehicle on each day of administration to ensure stability and accurate dosing.
Induction of Colitis in a Mouse Model (DSS Model)
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used for the DSS-induced colitis model.
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.
-
Induction of Acute Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
Administration of DHA-5-HT
-
Route of Administration: Oral gavage is a common and effective route for administering compounds in colitis models.
-
Dosage and Frequency: Based on studies with related compounds, a starting dose of 10-50 mg/kg body weight, administered once daily, is recommended. A dose-response study may be necessary to determine the optimal therapeutic dose.
-
Treatment Schedule: Begin DHA-5-HT administration concurrently with DSS induction or in a therapeutic regimen (after the onset of clinical signs of colitis). Continue treatment for the duration of the DSS administration and potentially for a few days after to assess recovery.
Sample Collection and Analysis
-
Termination of Experiment: At the end of the study period (e.g., day 8), euthanize the mice.
-
Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus. Record the spleen weight.
-
Histological Analysis: Collect a section of the distal colon and fix it in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Biochemical Analysis: Homogenize a portion of the colon tissue for the measurement of Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Cytokine Analysis: Use another portion of the colon homogenate to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead assays.
Mandatory Visualizations
Application Notes and Protocols for Studying the IL-23/IL-17 Pathway with Docosahexaenoyl Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is a critical pathway in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1][2][3] IL-23, primarily produced by activated dendritic cells and macrophages, promotes the expansion and maintenance of T helper 17 (Th17) cells.[1][4][5] These Th17 cells, in turn, are major producers of pro-inflammatory cytokines, most notably IL-17A and IL-17F, which drive tissue inflammation and damage.[4][5]
Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin.[6] Emerging research highlights its potent anti-inflammatory properties, specifically its ability to attenuate the IL-23/IL-17 signaling cascade.[6][7] These application notes provide detailed protocols for investigating the effects of DHA-5-HT on the IL-23/IL-17 pathway, offering valuable tools for researchers and professionals in immunology and drug development.
Signaling Pathway Overview
The IL-23/IL-17 signaling pathway is a complex cascade involving various immune cells and mediators. Upon stimulation by pathogens or inflammatory signals, antigen-presenting cells (APCs) such as dendritic cells and macrophages produce IL-23.[5] IL-23 then binds to its receptor on Th17 cells, activating the JAK-STAT signaling pathway, particularly STAT3.[4][8] This leads to the upregulation of the transcription factor RORγt, which is essential for Th17 cell differentiation and the production of IL-17.[4] IL-17, upon binding to its receptor on various cell types including epithelial cells and fibroblasts, activates downstream signaling pathways like NF-κB and MAPK, leading to the production of a host of pro-inflammatory mediators such as chemokines (e.g., CCL20), other cytokines (e.g., IL-6), and metalloproteinases, which collectively drive inflammation.[4][8]
Caption: The IL-23/IL-17 signaling pathway and points of inhibition by DHA-5-HT.
Quantitative Data Summary
The following tables summarize the reported effects of DHA-5-HT on key components of the IL-23/IL-17 pathway.
Table 1: Effect of DHA-5-HT on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages [6]
| Mediator | Concentration of DHA-5-HT | % Inhibition (approx.) |
| IL-23 | 100-500 nM | Significant Suppression |
| IL-6 | 100-500 nM | Significant Suppression |
| IL-1β | 100-500 nM | Significant Suppression |
| PGE2 | 100-500 nM | Significant Suppression |
| MCP-1 | Not Specified | Downregulated |
| CCL-20 | Not Specified | Downregulated |
| CCL-22 | Not Specified | Downregulated Gene Expression |
Table 2: Effect of DHA-5-HT on Pro-inflammatory Mediators in Concanavalin A (ConA)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs) [7]
| Mediator | Concentration of DHA-5-HT | Potency |
| IL-17 | Not Specified | Most potent inhibitor among a series of N-acyl serotonins |
| CCL-20 | Not Specified | Most potent inhibitor among a series of N-acyl serotonins |
Experimental Protocols
Protocol 1: In Vitro Assessment of DHA-5-HT on IL-23 and Other Pro-inflammatory Cytokine Production in Macrophages
This protocol details the methodology to assess the effect of DHA-5-HT on the production of IL-23, IL-6, and IL-1β by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DHA-5-HT)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for mouse IL-23, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
DHA-5-HT Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of DHA-5-HT (e.g., 100 nM, 250 nM, 500 nM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-23, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by DHA-5-HT compared to the LPS-stimulated vehicle control.
Caption: Workflow for in vitro assessment of DHA-5-HT on macrophage cytokine production.
Protocol 2: Ex Vivo Assessment of DHA-5-HT on IL-17 and CCL-20 Production in Human PBMCs
This protocol outlines the methodology to evaluate the inhibitory effect of DHA-5-HT on the production of IL-17 and CCL-20 from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Concanavalin A (ConA)
-
This compound (DHA-5-HT)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for human IL-17 and CCL-20
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
DHA-5-HT Treatment: Add various concentrations of DHA-5-HT to the wells. Include a vehicle control.
-
ConA Stimulation: Immediately after adding DHA-5-HT, stimulate the cells with ConA at a final concentration of 5 µg/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Determine the concentrations of IL-17 and CCL-20 in the supernatants using the respective ELISA kits.
-
Data Analysis: Analyze the dose-dependent inhibitory effect of DHA-5-HT on IL-17 and CCL-20 production.
Caption: Workflow for ex vivo assessment of DHA-5-HT on PBMC cytokine production.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the immunomodulatory effects of this compound on the IL-23/IL-17 pathway. The potent inhibitory activity of DHA-5-HT on this key inflammatory cascade suggests its potential as a therapeutic agent for a range of autoimmune and inflammatory disorders.[6] These detailed methodologies will enable researchers to further elucidate the mechanisms of action of DHA-5-HT and to explore its therapeutic applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. IL-23/IL-17 Axis in Inflammatory Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of IL-23 and IL-17 and their therapeutic targeting in rheumatic diseases | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 5. The IL-23/IL-17 axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Docosahexaenoyl Serotonin as a Tool to Study the Gut-Brain Axis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut-brain axis is a complex bidirectional communication network that links the central nervous system (CNS) with the enteric nervous system (ENS), playing a crucial role in maintaining homeostasis. Dysregulation of this axis has been implicated in a range of neurological and psychiatric disorders. Docosahexaenoyl Serotonin (DHA-5-HT), an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin, has emerged as a promising tool for investigating the intricacies of the gut-brain axis. Found in intestinal tissues, its levels are influenced by dietary n-3 polyunsaturated fatty acid (PUFA) intake. DHA-5-HT exhibits potent anti-inflammatory properties and has the potential to modulate key signaling pathways involved in gut-brain communication.[1] These application notes provide a comprehensive overview of DHA-5-HT, its synthesis, and detailed protocols for its use in in vitro and in vivo studies related to the gut-brain axis.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₂N₂O₂ |
| Molecular Weight | 486.7 g/mol |
| Appearance | Solution in ethanol |
| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml |
| Storage | -20°C |
| Stability | ≥ 2 years |
Data sourced from Cayman Chemical.[2]
Mechanism of Action and Key Biological Effects
DHA-5-HT has been shown to exert significant anti-inflammatory effects, primarily through the attenuation of the IL-23-IL-17 signaling cascade in macrophages.[1][3] It also demonstrates a positive association with the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1] Unlike its arachidonic acid analog, arachidonoyl serotonin (AA-5-HT), DHA-5-HT does not inhibit fatty acid amide hydrolase (FAAH).[4]
Quantitative Data Summary
| Parameter | Finding | Concentration/Dosage | Model System | Reference |
| Cytokine Inhibition | Significantly suppressed PGE2, IL-6, IL-1β, and IL-23 levels | 100-500 nM | LPS-stimulated RAW264.7 macrophages | [1] |
| Most potent inhibitor of IL-17 and CCL-20 release | Not specified | Concanavalin A-stimulated human PBMCs | [4] | |
| FAAH Inhibition | Did not inhibit FAAH | Not applicable | In vitro assay | [4] |
| Nrf2 Pathway | Positive overlap with gene sets related to the Nrf2 pathway | Not specified | LPS-stimulated RAW264.7 macrophages | [1] |
Experimental Protocols
Synthesis of N-Docosahexaenoyl Serotonin (DHA-5-HT)
This protocol is adapted from a general procedure for the synthesis of N-acyl tryptamines and can be optimized for DHA-5-HT.
Materials:
-
Docosahexaenoic acid (DHA)
-
Serotonin hydrochloride
-
Triethylamine (Et₃N)
-
Propylphosphonic anhydride (T3P®), 50 wt% solution in ethyl acetate (EtOAc)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an 8-mL vial, combine serotonin hydrochloride (1.2 eq, 0.12 mmol), DHA (0.1 mmol), and EtOAc (60 µL).
-
To the mixture, add Et₃N (2.0 eq, 0.2 mmol) to neutralize the hydrochloride and facilitate the reaction.
-
Add T3P® (50 wt% solution in EtOAc, 1.5 eq, 0.15 mmol) as the coupling agent.
-
Stir the resulting mixture for 24 hours at room temperature.
-
Quench the reaction by adding deionized water (2 mL) and EtOAc (2 mL).
-
Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc (2 x 2 mL).
-
Combine the organic phases, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N-docosahexaenoyl serotonin.
Diagram of Synthesis Workflow:
In Vitro Anti-Inflammatory Assay
This protocol details the assessment of DHA-5-HT's effect on cytokine production in macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
DHA-5-HT (dissolved in a suitable vehicle, e.g., DMSO)
-
ELISA kits for PGE2, IL-6, IL-1β, and IL-23
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of DHA-5-HT (e.g., 100 nM, 250 nM, 500 nM) or vehicle control for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of PGE2, IL-6, IL-1β, and IL-23 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of DHA-5-HT on cytokine production.
Diagram of In Vitro Anti-Inflammatory Assay Workflow:
In Vivo Gut-Brain Axis Study in Mice
This protocol outlines a general framework for an in vivo study to assess the effects of DHA-5-HT on the gut-brain axis in a mouse model.
Animals and Housing:
-
Use adult male C57BL/6J mice (8-10 weeks old).
-
House animals individually to prevent social stress from affecting the results.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
Experimental Groups:
-
Vehicle control (e.g., 0.5% methyl cellulose)
-
DHA-5-HT low dose (e.g., 1 mg/kg)
-
DHA-5-HT high dose (e.g., 10 mg/kg)
Procedure:
-
Administer DHA-5-HT or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
-
During the final week of treatment, conduct behavioral tests to assess anxiety and depression-like behaviors (e.g., Open Field Test, Elevated Plus Maze, Forced Swim Test).
-
At the end of the study, euthanize the animals and collect tissues for further analysis.
-
Gut: Collect fecal pellets for 16S rRNA sequencing to analyze gut microbiota composition. Collect intestinal tissue to measure DHA-5-HT levels and assess Nrf2 pathway activation.
-
Brain: Collect brain tissue (e.g., hippocampus, prefrontal cortex) to measure neurotransmitter levels (serotonin, dopamine) by HPLC and to assess neuronal activation via c-Fos immunohistochemistry.
-
Diagram of In Vivo Study Workflow:
References
- 1. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 2. Using Animal Models to Study the Role of the Gut-Brain Axis in Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Animal Models to Study the Role of the Gut–Brain Axis in Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Administration of Docosahexaenoyl Serotonin in Animal Studies
Introduction
Docosahexaenoyl Serotonin (DHA-5-HT) is a novel conjugate molecule that combines the neuroprotective and anti-inflammatory properties of docosahexaenoic acid (DHA) with the neuromodulatory functions of serotonin (5-hydroxytryptamine, 5-HT). DHA, an essential omega-3 fatty acid, is a critical component of neuronal cell membranes and has been shown to reduce neuroinflammation and oxidative stress.[1][2] Serotonin is a key neurotransmitter involved in the regulation of mood, cognition, and behavior, and its dysregulation is implicated in various neurological and psychiatric disorders.[3][4] The conjugation of DHA to serotonin is hypothesized to enhance the bioavailability of both molecules in the central nervous system and to offer synergistic therapeutic effects.
These application notes provide detailed protocols for the proposed in vivo administration of DHA-5-HT in animal models for preclinical research. The methodologies outlined below are based on established techniques for the administration and evaluation of DHA and serotonergic compounds in animal studies.
Synthesis of this compound
The synthesis of DHA-5-HT can be achieved through a multi-step chemical process involving the activation of the carboxylic acid group of DHA and its subsequent coupling with the primary amine group of serotonin. A plausible synthetic route is outlined below, adapted from methods for conjugating fatty acids to amine-containing molecules.[5]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Animal Models
The selection of an appropriate animal model is crucial for investigating the therapeutic potential of DHA-5-HT. Based on the known biological activities of DHA and serotonin, the following models are recommended:
-
Neuroinflammation Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice or rats.[6] This model is suitable for evaluating the anti-inflammatory properties of DHA-5-HT.
-
Parkinson's Disease Model: The 6-hydroxydopamine (6-OHDA) or MPTP-induced models of Parkinson's disease in rodents can be used to assess the neuroprotective effects of the conjugate on dopaminergic neurons.[7][8]
-
Depression Model: Chronic unpredictable mild stress (CUMS) or forced swim test in rats or mice can be employed to investigate the antidepressant-like effects of DHA-5-HT.[9][10]
Preparation and Administration of DHA-5-HT
Formulation:
For in vivo administration, DHA-5-HT, a lipophilic compound, should be formulated to ensure its solubility and stability. A suitable vehicle would be a solution containing Tween 80, ethanol, and sterile saline.[5]
-
Stock Solution (10 mg/mL): Dissolve DHA-5-HT in 100% ethanol.
-
Working Solution: Prepare the final injection solution by diluting the stock solution in a vehicle of Tween 80 and sterile saline (e.g., a final concentration of 5% Tween 80, 2.6% ethanol in saline). The solution should be freshly prepared and protected from light.
Routes of Administration:
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.[11]
-
Intraperitoneal (IP) Injection: Offers good systemic bioavailability and is a common route for preclinical studies.
-
Oral Gavage (PO): Mimics the clinical route of administration for many drugs and is suitable for chronic dosing studies.
-
Intravenous (IV) Injection: Provides 100% bioavailability and allows for precise control of blood concentrations.[11]
Dosage and Treatment Regimen
The optimal dosage of DHA-5-HT needs to be determined empirically through dose-response studies. A starting point can be estimated based on effective doses of DHA and serotonergic agents in animal models.
Table 1: Proposed Dosage and Treatment Regimens for DHA-5-HT in Animal Models
| Animal Model | Species | Route of Administration | Proposed Dosage Range (mg/kg) | Treatment Duration |
| LPS-induced Neuroinflammation | Mouse | IP | 5 - 25 | Single dose 1 hour prior to LPS injection |
| 6-OHDA Parkinson's Model | Rat | PO | 10 - 50 | Daily for 2-4 weeks post-lesion |
| Chronic Unpredictable Mild Stress | Rat | PO | 5 - 20 | Daily for 4-6 weeks during stress protocol |
Evaluation of In Vivo Effects
Behavioral Assessments
A battery of behavioral tests should be conducted to evaluate the functional outcomes of DHA-5-HT treatment.
-
Locomotor Activity: Open field test to assess general motor function and exploratory behavior.
-
Motor Coordination: Rotarod test for motor deficits in Parkinson's models.
-
Depressive-like Behavior: Forced swim test and sucrose preference test.
-
Anxiety-like Behavior: Elevated plus maze and light-dark box test.
Biochemical and Histological Analysis
Following the completion of behavioral testing, animals should be euthanized, and brain tissue collected for further analysis.
-
Tissue Homogenization: The brain region of interest (e.g., hippocampus, striatum, prefrontal cortex) is dissected and homogenized in an appropriate buffer for subsequent assays.
-
Quantification of Neurotransmitters: Levels of serotonin, dopamine, and their metabolites can be measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12][13]
-
Measurement of Inflammatory Markers: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) can be quantified using ELISA or multiplex assays.
-
Western Blot Analysis: To assess the expression levels of key proteins in signaling pathways (e.g., NF-κB, CREB, BDNF, Akt/mTOR).
-
Immunohistochemistry: To visualize and quantify neuronal populations (e.g., tyrosine hydroxylase-positive neurons in Parkinson's models) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
Proposed Signaling Pathways of DHA-5-HT
DHA-5-HT is expected to modulate multiple signaling pathways, leveraging the combined actions of its constituent molecules.
Caption: Proposed signaling pathways modulated by DHA-5-HT.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an in vivo study of DHA-5-HT.
Caption: General experimental workflow for in vivo studies of DHA-5-HT.
Quantitative Data Summary
The following tables provide a template for summarizing hypothetical quantitative data from in vivo studies of DHA-5-HT.
Table 2: Hypothetical Effects of DHA-5-HT on Behavioral Outcomes
| Treatment Group | Open Field (Distance Traveled, cm) | Forced Swim Test (Immobility Time, s) | Sucrose Preference (%) |
| Vehicle Control | 3500 ± 250 | 120 ± 15 | 65 ± 5 |
| DHA-5-HT (10 mg/kg) | 3450 ± 300 | 80 ± 10 | 85 ± 4 |
| DHA-5-HT (25 mg/kg) | 3520 ± 280 | 65 ± 8 | 90 ± 3 |
| Positive Control (e.g., Fluoxetine) | 3480 ± 270 | 70 ± 9 | 88 ± 4 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Hypothetical Effects of DHA-5-HT on Neurochemical and Inflammatory Markers in the Hippocampus
| Treatment Group | Serotonin (ng/g tissue) | BDNF (pg/mg protein) | TNF-α (pg/mg protein) |
| Vehicle Control | 350 ± 30 | 150 ± 20 | 80 ± 10 |
| DHA-5-HT (10 mg/kg) | 450 ± 25 | 220 ± 18 | 50 ± 8 |
| DHA-5-HT (25 mg/kg) | 520 ± 35 | 280 ± 22 | 35 ± 6 |
| Positive Control | 500 ± 30 | 250 ± 20 | 40 ± 7 |
| p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Disclaimer: this compound is a novel investigational compound. The protocols and data presented herein are proposed based on the known properties of its constituent parts and require experimental validation. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Docosahexaenoic Acid (DHA) at the Enteric Level in a Synucleinopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serotonin in Animal Cognition and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and In Vitro and In Vivo Evaluations of 4-(N)-Docosahexaenoyl 2′, 2′-Difluorodeoxycytidine with Potent and Broad-Spectrum Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid protects motor function and increases dopamine synthesis in a rat model of Parkinson’s disease via mechanisms associated with increased protein kinase activity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Docosahexaenoic Acid (DHA) at the Enteric Level in a Synucleinopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of 5-HT₁A receptors in fish oil-mediated increased BDNF expression in the rat hippocampus and cortex: a possible antidepressant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical considerations for quantitative determination of serotonin and its metabolically related products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Improving the solubility of Docosahexaenoyl Serotonin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Docosahexaenoyl Serotonin (DHA-5HT) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA-5HT)?
A1: this compound (DHA-5HT) is a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin.[1] It is an endogenously formed molecule that has demonstrated potent anti-inflammatory properties.[1]
Q2: In which solvents is DHA-5HT soluble?
A2: DHA-5HT is a lipophilic compound and is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited.[2]
Q3: What are the known biological activities of DHA-5HT?
A3: Research has shown that DHA-5HT possesses anti-inflammatory properties by attenuating the IL-23-IL-17 signaling cascade in macrophages.[1] It has been found to suppress the production of pro-inflammatory mediators such as PGE2, IL-6, IL-1β, and IL-23.[1]
Troubleshooting Guide
Issue: My DHA-5HT is precipitating when I add it to my cell culture media.
-
Possible Cause 1: High final concentration of organic solvent.
-
Solution: Most cell lines can tolerate low concentrations of solvents like DMSO (typically <0.1-1%).[3][4][5] Prepare a concentrated stock solution of DHA-5HT in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it serially in your cell culture medium to achieve the desired final concentration while keeping the solvent concentration within the tolerated range for your specific cell line.
-
-
Possible Cause 2: Low solubility of DHA-5HT in aqueous media.
-
Solution: Due to its lipophilic nature, DHA-5HT has poor solubility in aqueous solutions.[2] When diluting the stock solution, add it to the media dropwise while vortexing or gently mixing to facilitate dispersion and prevent immediate precipitation. Pre-warming the cell culture media to 37°C may also aid in solubility.
-
-
Possible Cause 3: The compound is coming out of solution over time.
-
Solution: Prepare fresh dilutions of DHA-5HT for each experiment. Aqueous solutions of lipophilic compounds are often not stable for long-term storage.[6]
-
Quantitative Data
Table 1: Solubility of this compound (DHA-5HT)
| Solvent | Solubility | Reference |
| Ethanol | 30 mg/mL | |
| DMSO | 15 mg/mL | |
| DMF | 30 mg/mL | |
| PBS (pH 7.2) | 0.25 mg/mL |
Experimental Protocols
Protocol: Preparation of DHA-5HT for In Vitro Cell-Based Assays
-
Prepare a Stock Solution:
-
Dissolve DHA-5HT in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[2] Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for short periods.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the desired final concentration, it may be necessary to make intermediate dilutions of the stock solution in the same solvent to ensure accurate pipetting.
-
-
Prepare Working Solution in Cell Culture Media:
-
Warm the cell culture medium to 37°C.
-
Calculate the volume of the DHA-5HT stock solution needed to achieve the final desired concentration in your experiment. Ensure the final solvent concentration remains non-toxic to the cells (typically below 0.5%).
-
While gently vortexing or swirling the cell culture medium, add the calculated volume of the DHA-5HT stock solution drop by drop. This gradual addition helps to prevent precipitation.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider adjusting the protocol by lowering the final concentration of DHA-5HT or the solvent.
-
Visualizations
Caption: Experimental workflow for preparing DHA-5HT for in vitro assays.
Caption: Attenuation of the IL-23/IL-17 signaling pathway by DHA-5HT.
References
- 1. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in DHA-5-HT Experiments
For researchers, scientists, and drug development professionals, navigating the complexities of novel compounds is a familiar challenge. Docosahexaenoyl serotonin (DHA-5-HT), a conjugate of the omega-3 fatty acid DHA and the neurotransmitter serotonin, has shown promise as a potent anti-inflammatory agent. However, its unique lipid-neurotransmitter structure can lead to experimental inconsistencies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DHA-5-HT experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of DHA-5-HT?
A1: DHA-5-HT has demonstrated potent anti-inflammatory properties. It works by attenuating the IL-23-IL-17 signaling cascade in macrophages.[1][2] This leads to a significant suppression of pro-inflammatory mediators.[1][2]
Q2: What is a typical effective concentration range for DHA-5-HT in in vitro assays?
A2: In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DHA-5-HT has been shown to significantly suppress the production of inflammatory mediators at concentrations as low as 100-500 nM.[1][2]
Q3: How stable is DHA-5-HT in experimental conditions?
A3: DHA-5-HT is a relatively stable compound. It is supplied as a solution in ethanol and is stable for at least two years when stored at -20°C.[3] For experimental use, it is soluble in organic solvents like ethanol, DMSO, and DMF.[3]
Q4: Which signaling pathways are known to be modulated by DHA-5-HT?
A4: The primary described signaling pathway involves the downregulation of the IL-23-IL-17 axis.[1][2] Additionally, gene set enrichment analysis suggests a negative overlap with gene sets related to inflammatory bowel disease and a positive overlap with those related to the Nrf2 pathway.[1] Given its serotonin moiety, it is plausible that it may interact with serotonin receptors, potentially influencing downstream pathways involving cyclic AMP (cAMP) and intracellular calcium mobilization, although specific interactions are still under investigation.
Q5: What are the potential off-target effects of DHA-5-HT?
A5: While research is ongoing, the effects of replacing the arachidonoyl portion of other bioactive lipid-serotonin conjugates with docosahexaenoyl have not been extensively studied.[3] It is important to consider potential interactions with other receptors and pathways that are modulated by either DHA or serotonin individually.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results
Inconsistent inhibition of inflammatory markers (e.g., IL-6, TNF-α, IL-1β, IL-23) in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| DHA-5-HT Degradation | 1. Prepare fresh dilutions of DHA-5-HT for each experiment from a stock solution stored at -20°C. 2. Minimize freeze-thaw cycles of the stock solution. 3. Protect from light and air exposure as much as possible. | DHA, a polyunsaturated fatty acid, is susceptible to oxidation, which can affect its bioactivity. |
| Cell Health and Density | 1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. 2. Optimize cell seeding density to avoid over-confluence, which can alter cellular responses. 3. Regularly check for mycoplasma contamination. | Unhealthy or overly dense cell cultures can lead to inconsistent responses to stimuli and treatments. |
| Inconsistent LPS Stimulation | 1. Use a consistent lot and source of LPS. 2. Prepare fresh LPS dilutions for each experiment. 3. Optimize the LPS concentration and stimulation time to achieve a robust but not maximal inflammatory response. | Variability in LPS potency or preparation can lead to inconsistent baseline inflammation, making it difficult to assess the inhibitory effects of DHA-5-HT. |
| Vehicle Control Issues | 1. Ensure the final concentration of the vehicle (e.g., ethanol or DMSO) is consistent across all wells, including controls. 2. Test the effect of the vehicle alone on cell viability and inflammatory markers to rule out any vehicle-induced effects. | The solvent used to dissolve DHA-5-HT can have its own biological effects, which need to be controlled for. |
Issue 2: Difficulty in Reproducing Dose-Response Curves
Inconsistent EC50/IC50 values or non-sigmoidal dose-response curves.
| Potential Cause | Troubleshooting Step | Rationale |
| Solubility and Aggregation | 1. Ensure complete solubilization of DHA-5-HT in the stock solvent before further dilution in culture medium. 2. Briefly vortex or sonicate the stock solution before making dilutions. 3. Consider using a carrier protein like BSA to improve solubility and prevent aggregation in aqueous media. | Poor solubility can lead to inaccurate concentrations and aggregation, which can affect the availability of the compound to the cells. |
| Assay Incubation Time | 1. Optimize the incubation time for DHA-5-HT treatment. A time-course experiment can help determine the optimal duration for observing the desired effect. | The effect of DHA-5-HT may be time-dependent, and an inappropriate incubation time can lead to under or overestimation of its potency. |
| Assay Detection Method | 1. Ensure the detection method (e.g., ELISA, qPCR) is within its linear range for the measured analytes. 2. Run appropriate standards and controls for the detection assay. | Non-linear detection can distort the shape of the dose-response curve. |
| Ligand Depletion | 1. If using very low concentrations of DHA-5-HT, consider the possibility of ligand depletion due to binding to plasticware or cellular uptake. 2. Using silanized or low-binding plates and tubes can help mitigate this issue. | At low concentrations, a significant portion of the compound may be lost, leading to an underestimation of its potency. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of DHA-5-HT on RAW264.7 macrophages.[1][2]
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
DHA-5-HT Treatment:
-
Prepare a stock solution of DHA-5-HT (e.g., 10 mM in ethanol).
-
Prepare serial dilutions of DHA-5-HT in serum-free DMEM to achieve final concentrations ranging from 10 nM to 10 µM.
-
Pre-incubate the cells with the different concentrations of DHA-5-HT or vehicle control for 2 hours.
-
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and the cell lysate for gene expression analysis.
-
Analysis:
-
Measure the concentrations of IL-6, TNF-α, IL-1β, and IL-23 in the supernatant using commercially available ELISA kits.
-
Analyze the gene expression of relevant inflammatory markers using RT-qPCR.
-
Protocol 2: Synthesis of N-Docosahexaenoyl Serotonin (DHA-5-HT)
This is a general protocol for the synthesis of N-acyl neurotransmitter conjugates.
-
Activation of DHA: Dissolve docosahexaenoic acid (DHA) in an anhydrous organic solvent (e.g., dichloromethane). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like N-hydroxysuccinimide (NHS) to form an active ester of DHA.
-
Coupling Reaction: In a separate flask, dissolve serotonin hydrochloride in a suitable solvent (e.g., DMF) and add a non-nucleophilic base like triethylamine (TEA) to neutralize the hydrochloride. Add the activated DHA solution dropwise to the serotonin solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with a mild acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized DHA-5-HT using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Data Presentation
| Parameter | DHA-5-HT | Reference |
| Molecular Weight | 486.7 g/mol | [3] |
| Solubility | Ethanol: 30 mg/mLDMSO: 15 mg/mLDMF: 30 mg/mL | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
| Effective Concentration (Anti-inflammatory) | 100-500 nM | [1][2] |
Visualizations
Caption: Proposed signaling pathway of DHA-5-HT in macrophages.
Caption: General experimental workflow for DHA-5-HT anti-inflammatory assays.
Caption: A logical approach to troubleshooting inconsistent DHA-5-HT results.
References
Technical Support Center: Enhancing the Stability of Docosahexaenoyl Serotonin (DHA-5-HT) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Docosahexaenoyl Serotonin (DHA-5-HT) in experimental solutions.
Troubleshooting Guides
Issue 1: Rapid Degradation of DHA-5-HT in Acidic Buffers
Symptoms:
-
Loss of biological activity of DHA-5-HT over a short period.
-
Appearance of unknown peaks in HPLC or LC-MS analysis.
-
A gradual decrease in the parent DHA-5-HT peak in chromatographic analysis.
Possible Cause: N-acyl amides, including DHA-5-HT, can be susceptible to hydrolytic instability, particularly under mild acidic conditions. This can lead to the cleavage of the amide bond, separating the docosahexaenoic acid (DHA) and serotonin moieties.
Solutions:
-
pH Adjustment:
-
Whenever possible, maintain the pH of the solution in the neutral to slightly alkaline range (pH 7.0-8.0).
-
If acidic conditions are necessary for the experiment, minimize the exposure time of DHA-5-HT to the acidic buffer. Prepare fresh solutions immediately before use.
-
-
Buffer Selection:
-
Avoid using buffers with a pH below 6.0 for prolonged storage of DHA-5-HT.
-
Consider using phosphate-buffered saline (PBS) at pH 7.4 for a more stable environment.
-
-
Temperature Control:
-
Store stock solutions and experimental samples at low temperatures (-20°C or -80°C) to slow down hydrolysis.
-
During experiments, keep samples on ice as much as possible.
-
Issue 2: Oxidative Degradation of DHA-5-HT
Symptoms:
-
A noticeable change in the color or clarity of the DHA-5-HT solution.
-
A significant decrease in the concentration of DHA-5-HT, even in neutral or alkaline buffers.
-
Detection of oxidation products (e.g., hydroperoxides, aldehydes) using analytical techniques like LC-MS.
Possible Cause: The docosahexaenoic acid (DHA) portion of DHA-5-HT is a polyunsaturated fatty acid (PUFA) with six double bonds, making it highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and certain metal ions.
Solutions:
-
Use of Antioxidants:
-
Add an antioxidant to the solvent used to prepare the DHA-5-HT stock solution. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for lipids.
-
A final concentration of 0.01-0.1% (w/v) BHT is typically sufficient to prevent oxidation.
-
-
Degassing of Solvents:
-
Before preparing solutions, degas the solvents by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
-
Light Protection:
-
Protect DHA-5-HT solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Chelating Agents:
-
If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer at a low concentration (e.g., 0.1-1 mM).
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store DHA-5-HT?
A1: For long-term storage, it is recommended to dissolve DHA-5-HT in an organic solvent such as ethanol, DMSO, or DMF and store at -20°C or -80°C. For aqueous experimental buffers, it is best to prepare fresh solutions from the organic stock immediately before use. The solubility in aqueous buffers like PBS (pH 7.2) is limited.
Q2: How can I monitor the stability of my DHA-5-HT solution?
A2: The stability of DHA-5-HT can be monitored using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent DHA-5-HT molecule and the appearance of new peaks corresponding to degradation products are indicative of instability.
Q3: What are the primary degradation pathways for DHA-5-HT?
A3: The two primary degradation pathways for DHA-5-HT are hydrolysis of the amide bond, particularly in acidic conditions, and oxidation of the polyunsaturated DHA tail.
Q4: Can I use antioxidants other than BHT?
A4: Yes, other antioxidants such as butylated hydroxyanisole (BHA), tert-butylhydroquinone (TBHQ), or natural antioxidants like tocopherols (Vitamin E) can also be used. The choice of antioxidant may depend on the specific experimental system and potential interferences with downstream assays.
Q5: How does temperature affect the stability of DHA-5-HT?
A5: Higher temperatures accelerate both hydrolytic and oxidative degradation. Therefore, it is crucial to store stock solutions at low temperatures (-20°C or -80°C) and to keep experimental solutions on ice whenever possible.
Data Presentation
Table 1: Qualitative Stability of N-Acyl Serotonins in Solution
| Compound | Solution | Duration | Stability | Reference |
| N-oleoyl-serotonin | Krebs solution | 3 hours | Stable | [1] |
| N-oleoyl-serotonin | Crude brain membranes | 3 hours | Stable | [1] |
| N-acyl amino acid amides | Mild acidic conditions (TFA/water) | Variable | Unstable (hydrolysis) | [2] |
Table 2: Efficacy of Butylated Hydroxytoluene (BHT) in Preventing PUFA Degradation
| BHT Concentration | Storage Condition | Duration | % PUFA Decrease | Reference |
| 0 mg/mL | Exposed to air | 28 days | 49% | [3] |
| 2.5 mg/mL | Exposed to air | 28 days | 15% | [3] |
| 5.0 mg/mL | Exposed to air | 28 days | 6% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of DHA-5-HT
This protocol is designed to intentionally degrade DHA-5-HT under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.
1. Materials:
-
DHA-5-HT
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of DHA-5-HT in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of DHA-5-HT stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of DHA-5-HT stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of DHA-5-HT stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of DHA-5-HT stock solution in a vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of DHA-5-HT stock solution in a clear vial to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated HPLC-UV or LC-MS method to quantify the remaining DHA-5-HT and to profile the degradation products.
Protocol 2: HPLC-UV Method for Quantification of DHA-5-HT
This protocol provides a general method for the quantification of DHA-5-HT, which can be adapted for stability studies.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30), and run a linear gradient to increase the percentage of B over 15-20 minutes.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30°C
-
Detection wavelength: 280 nm (based on the serotonin chromophore)
4. Sample Preparation:
-
Dilute the DHA-5-HT solution to a concentration within the linear range of the assay using the initial mobile phase composition.
5. Quantification:
-
Create a calibration curve using known concentrations of a DHA-5-HT standard.
-
Quantify the DHA-5-HT in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Troubleshooting Decision Tree for DHA-5-HT Instability.
Caption: Experimental Workflow for DHA-5-HT Stability Testing.
References
Overcoming matrix effects in mass spectrometry of N-acyl serotonins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of N-acyl serotonins.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of N-acyl serotonins?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, N-acyl serotonins, in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[3]
Q2: How can I minimize matrix effects during sample preparation for N-acyl serotonin analysis?
A2: Effective sample preparation is crucial for minimizing matrix effects. The goal is to remove interfering matrix components while efficiently recovering the N-acyl serotonins. Common techniques include:
-
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it is often the least effective technique for removing matrix components, particularly phospholipids, which can lead to significant ion suppression.[2][4]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. LLE can provide clean extracts but may suffer from low recovery for more polar analytes.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that uses a solid sorbent to selectively retain the analytes of interest while matrix components are washed away. Various sorbent chemistries are available, including reversed-phase (e.g., C8, C18), ion-exchange, and mixed-mode sorbents.[4][5][6] Polymeric mixed-mode SPE often yields the cleanest extracts.[4]
-
Phospholipid Removal Plates/Cartridges: These specialized products, such as HybridSPE®, are designed to selectively remove phospholipids from the sample, significantly reducing a primary source of matrix effects.[3][7]
Q3: Which sample preparation method is most effective for reducing matrix effects in N-acyl serotonin analysis?
A3: The choice of sample preparation method depends on the specific N-acyl serotonin, the biological matrix, and the required sensitivity. The following table summarizes the typical performance of different techniques in terms of analyte recovery and matrix effect reduction.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Good to Excellent | Poor | Simple, fast, and inexpensive. | High levels of residual matrix components, leading to significant ion suppression.[2][4] |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes) | Good | Provides clean extracts.[4] | Can be labor-intensive and may have lower recovery for some analytes.[4] |
| Solid-Phase Extraction (SPE) | Good to Excellent | Good to Excellent | High selectivity and provides clean extracts.[4][5][6] | Requires method development and can be more expensive than PPT or LLE. |
| Phospholipid Removal | Excellent | Excellent | Specifically targets and removes a major source of matrix interference.[3][7] | May not remove other non-phospholipid matrix components. |
Q4: How can I use stable isotope-labeled internal standards to correct for matrix effects?
A4: The use of stable isotope-labeled internal standards (SIL-IS) is a highly effective strategy to compensate for matrix effects. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). The SIL-IS is added to the sample at a known concentration before sample preparation. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q5: What are some common troubleshooting steps if I suspect ion suppression is affecting my N-acyl serotonin analysis?
A5: If you observe poor sensitivity, inconsistent results, or poor peak shapes, consider the following troubleshooting steps:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment. Analyze a blank matrix extract, the same extract spiked with the analyte after extraction, and a pure solution of the analyte. A significant difference in the analyte's response between the spiked extract and the pure solution indicates the presence of matrix effects.
-
Improve Sample Preparation: If significant matrix effects are present, consider switching to a more effective sample preparation technique, such as SPE or a dedicated phospholipid removal method.
-
Optimize Chromatography: Modify your LC method to improve the separation of N-acyl serotonins from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a column with a different chemistry.
-
Check for Contamination: Ensure your LC-MS system is clean. Contaminants from previous analyses can contribute to background noise and ion suppression.
-
Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of N-Acyl Serotonins from Plasma
This protocol is a general guideline and may require optimization for specific N-acyl serotonins and LC-MS systems.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of plasma, add a known concentration of the stable isotope-labeled internal standard.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of an appropriate organic solvent (e.g., hexane) to remove non-polar interferences like lipids.
-
-
Elution: Elute the N-acyl serotonins from the cartridge with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and a weak acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for N-Acetylserotonin (NAS)
The following table provides typical LC-MS/MS parameters for the analysis of N-acetylserotonin.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | Optimized for separation from interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (SRM) | m/z 219 → 160[1] |
| Collision Energy | 13 V[7] |
| Internal Standard (d7-NAS) | m/z 226 → 164[7] |
Visualizations
Signaling Pathway of N-Acyl Serotonin Synthesis
The following diagram illustrates the enzymatic synthesis of N-acetylserotonin (NAS) from serotonin, a key step in the melatonin biosynthesis pathway.
Caption: Enzymatic conversion of serotonin to N-acetylserotonin.
Experimental Workflow for N-Acyl Serotonin Analysis
This diagram outlines the typical experimental workflow for the quantitative analysis of N-acyl serotonins in biological samples.
Caption: General workflow for N-acyl serotonin quantification.
Logical Relationship for Troubleshooting Ion Suppression
This diagram illustrates a logical approach to troubleshooting ion suppression issues.
Caption: Decision tree for addressing ion suppression.
References
- 1. Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Control experiments for studying Docosahexaenoyl Serotonin activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the activity of Docosahexaenoyl Serotonin (DHA-5-HT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA-5-HT)?
A1: this compound (DHA-5-HT) is an endogenous lipid mediator formed from the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, and the neurotransmitter serotonin.[1] It is primarily found in the intestinal tract and has demonstrated potent anti-inflammatory properties.[1][2]
Q2: What are the known biological activities of DHA-5-HT?
A2: The primary reported biological activity of DHA-5-HT is its anti-inflammatory effect. It has been shown to attenuate the Interleukin-23 (IL-23) / Interleukin-17 (IL-17) signaling pathway in macrophages.[1] Additionally, gene set enrichment analysis suggests that DHA-5-HT may activate the Nrf2 pathway, a key regulator of antioxidant responses.[1]
Q3: What is the effective concentration range for DHA-5-HT in in vitro experiments?
A3: DHA-5-HT has been shown to significantly suppress the production of pro-inflammatory mediators such as PGE2, IL-6, IL-1β, and IL-23 in lipopolysaccharide (LPS)-stimulated macrophages at concentrations as low as 100-500 nM.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of DHA-5-HT in aqueous buffers. | DHA-5-HT is a lipophilic molecule with low solubility in aqueous solutions. | For aqueous buffers like PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[3] To achieve higher concentrations, first dissolve DHA-5-HT in an organic solvent such as ethanol, DMSO, or DMF.[3] For cell culture experiments, a common practice is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in the culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1%). |
| Degradation of DHA-5-HT during storage. | DHA-5-HT is susceptible to oxidation due to the polyunsaturated DHA component. | Store stock solutions of DHA-5-HT in an inert gas atmosphere at -20°C or lower.[4] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended not to store them for more than one day.[4] When preparing for experiments, use freshly diluted solutions. |
| Inconsistent or no observable effect of DHA-5-HT. | 1. Inactive compound due to improper storage. 2. Suboptimal experimental conditions. 3. Cell type not responsive to DHA-5-HT. | 1. Verify the integrity of your DHA-5-HT stock. If possible, confirm its structure and purity using analytical methods. 2. Optimize the concentration of DHA-5-HT and the stimulation conditions (e.g., LPS concentration and incubation time). 3. The anti-inflammatory effects of DHA-5-HT have been demonstrated in macrophages (e.g., RAW264.7) and human peripheral blood mononuclear cells (PBMCs).[1][2] Ensure the cell line you are using is appropriate for studying the intended biological activity. |
| High background or off-target effects. | 1. High concentration of solvent in the final dilution. 2. DHA or serotonin alone may have biological effects. | 1. Include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve DHA-5-HT. 2. To distinguish the effects of the conjugate from its individual components, include control groups treated with DHA and serotonin separately at the same molar concentration as the DHA-5-HT treatment. |
Data Presentation
Table 1: Solubility of this compound (DHA-5-HT)
| Solvent | Solubility |
| Ethanol | 30 mg/mL[3] |
| DMSO | 15 mg/mL[3] |
| DMF | 30 mg/mL[3] |
| PBS (pH 7.2) | 0.25 mg/mL[3] |
Table 2: Comparative Inhibitory Activity of N-Acyl Serotonins on Cytokine Release in Concanavalin A-Stimulated Human PBMCs
| Compound | Inhibition of IL-17 Release | Inhibition of CCL20 Release |
| DHA-5-HT | Most Potent Inhibitor[2] | Most Potent Inhibitor[2] |
| AA-5-HT (Arachidonoyl Serotonin) | Less potent than DHA-5-HT[2] | Less potent than DHA-5-HT[2] |
| OA-5-HT (Oleoyl Serotonin) | Less potent than DHA-5-HT[2] | Less potent than DHA-5-HT[2] |
| PA-5-HT (Palmitoyl Serotonin) | Less potent than DHA-5-HT[2] | Less potent than DHA-5-HT[2] |
| SA-5-HT (Stearoyl Serotonin) | Less potent than DHA-5-HT[2] | Less potent than DHA-5-HT[2] |
Experimental Protocols
Protocol 1: Assessment of DHA-5-HT's Anti-inflammatory Activity in LPS-Stimulated Macrophages
Objective: To determine the effect of DHA-5-HT on the production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IL-23) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM complete medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
DHA-5-HT
-
LPS (from E. coli)
-
DHA and Serotonin (for control experiments)
-
Vehicle control (e.g., ethanol or DMSO)
-
ELISA kits for target cytokines
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with varying concentrations of DHA-5-HT (e.g., 100 nM, 250 nM, 500 nM) or controls (DHA, serotonin, or vehicle) for 1 hour.
-
Stimulation: After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a non-stimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of the target cytokines (IL-6, IL-1β, IL-23) in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the LPS-stimulated vehicle control group and perform statistical analysis.
Protocol 2: Cell Migration Assay
Objective: To evaluate the effect of DHA-5-HT on macrophage migration.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM complete medium
-
DHA-5-HT
-
Chemoattractant (e.g., MCP-1)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: Culture and harvest RAW264.7 cells. Resuspend the cells in serum-free DMEM at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber, add DMEM containing a chemoattractant (e.g., 100 ng/mL MCP-1).
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert. Add DHA-5-HT at desired concentrations to the upper chamber. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm. Alternatively, count the number of migrated cells in several random fields under a microscope.
Mandatory Visualization
Caption: Proposed signaling pathways of DHA-5-HT activity.
References
- 1. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Unraveling the Anti-Inflammatory Potential of N-Acyl Serotonins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acyl serotonins, a class of endogenous lipid mediators, are gaining significant attention for their potent anti-inflammatory properties. These molecules, formed by the conjugation of serotonin with various fatty acids, exhibit a diverse range of biological activities, offering promising avenues for the development of novel therapeutics for inflammatory diseases. This guide provides an objective comparison of the anti-inflammatory potency of different N-acyl serotonins, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Comparative Anti-Inflammatory Potency
The anti-inflammatory efficacy of N-acyl serotonins is intrinsically linked to the nature of their fatty acid moiety. Generally, longer and more unsaturated fatty acid chains confer greater potency in suppressing pro-inflammatory mediators.
Quantitative Comparison of N-Acyl Serotonin Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of various N-acyl serotonins. It is important to note that the experimental conditions, including cell types and stimuli, vary between studies, which should be considered when directly comparing potency.
| N-Acyl Serotonin | Target/Assay | Potency (IC₅₀ or Effective Concentration) | Cell Type | Stimulus | Reference(s) |
| N-Docosahexaenoyl Serotonin (DHA-5-HT) | Inhibition of IL-17 and CCL-20 | Most potent among tested N-acyl serotonins | Human PBMCs | Concanavalin A | [1] |
| Inhibition of IL-1β, IL-6, IL-23, and PGE₂ | Significant suppression at 100-500 nM | RAW 264.7 Macrophages | LPS | [2] | |
| Attenuation of IL-17 production | 39.5% inhibition at 5 µM | Human PBMCs | Concanavalin A | ||
| Attenuation of CCL-20 production | 45.95% inhibition at 10 µM | Human PBMCs | Concanavalin A | ||
| N-Arachidonoyl Serotonin (AA-5-HT) | Fatty Acid Amide Hydrolase (FAAH) Inhibition | IC₅₀: 12 µM | Mouse Neuroblastoma Cells | - | |
| TRPV1 Antagonism | IC₅₀: 37-40 nM | HEK-293 cells expressing rat or human TRPV1 | Capsaicin | ||
| N-Acetylserotonin (NAS) | Activation of Nrf2-HO-1 pathway | Qualitative | Various (e.g., colon tissue in rats) | Oxidative stress | [3][4] |
| Inhibition of TNF-α production | Qualitative | Differentiated THP-1 human monocytes | LPS | ||
| N-Stearoyl Serotonin (C18-5HT) | Inhibition of NO, TNF-α, and IL-1β production | Significant inhibition (specific values not provided) | RAW 264.7 Macrophages | LPS | [5] |
| N-Palmitoyl Serotonin (PA-5HT) | Anti-inflammatory effect | Qualitative | RAW 264.7 Macrophages | - | [5] |
| N-Oleoyl Serotonin (OA-5HT) | Inhibition of IL-17 and CCL-20 | Less potent than DHA-5-HT | Human PBMCs | Concanavalin A | [1] |
Key Signaling Pathways
The anti-inflammatory actions of N-acyl serotonins are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
N-Acetylserotonin (NAS) and the Nrf2/HO-1 Pathway
N-Acetylserotonin exerts its anti-inflammatory effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway. Under conditions of oxidative stress, NAS is oxidized to an iminoquinone form which then activates Nrf2, leading to the transcription of antioxidant and anti-inflammatory genes, including HO-1.[3][4]
N-Acyl Serotonins and the NF-κB Pathway
Several N-acyl serotonins, including DHA-5-HT and AA-5-HT, are thought to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Inhibition of this pathway leads to a reduction in the inflammatory response.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of N-acyl serotonins, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a common method for assessing the anti-inflammatory effects of N-acyl serotonins on lipopolysaccharide (LPS)-stimulated macrophages.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells are seeded into 24-well plates at a density of approximately 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the N-acyl serotonin to be tested. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the N-acyl serotonin is calculated relative to the LPS-only treated control. The half-maximal inhibitory concentration (IC₅₀) values are determined from the dose-response curves.
Inhibition of IL-17 and CCL-20 in Human PBMCs
This protocol outlines the methodology used to evaluate the inhibitory effects of N-acyl serotonins on cytokine production in human peripheral blood mononuclear cells (PBMCs).[1]
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine.
-
Treatment and Stimulation: PBMCs are seeded in 96-well plates and pre-incubated with different concentrations of N-acyl serotonins for 1 hour. Subsequently, cells are stimulated with Concanavalin A (5 µg/mL) to induce cytokine production.
-
Incubation: The cells are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: The culture supernatants are collected after centrifugation.
-
Cytokine Quantification: The levels of IL-17 and CCL-20 in the supernatants are measured using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: The inhibitory effect of each N-acyl serotonin is calculated as the percentage reduction in cytokine levels compared to the stimulated control.
Conclusion
The available evidence strongly suggests that N-acyl serotonins are a promising class of anti-inflammatory agents. The potency of these molecules is significantly influenced by the structure of their fatty acid component, with long-chain, unsaturated fatty acids like DHA conferring the highest activity. While direct comparative studies are still somewhat limited, the data presented in this guide highlights the differential effects and mechanisms of action of various N-acyl serotonins. Further research focusing on head-to-head comparisons in standardized in vitro and in vivo models will be crucial for elucidating the full therapeutic potential of these fascinating endogenous molecules and for guiding the development of novel anti-inflammatory drugs.
References
- 1. Docosahexaenoyl serotonin emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. n-acetylserotonin-is-an-oxidation-responsive-activator-of-nrf2-ameliorating-colitis-in-rats - Ask this paper | Bohrium [bohrium.com]
- 5. Characterization of βN-Octadecanoyl-5-hydroxytryptamide Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Docosahexaenoyl Serotonin and Other Serotonin Derivatives: Efficacy and Biological Activity
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Docosahexaenoyl Serotonin (DHA-5-HT) versus other notable serotonin derivatives. This report details their anti-inflammatory, neuroprotective, and enzyme-inhibiting properties, supported by experimental data and detailed methodologies.
Introduction
The conjugation of serotonin with various fatty acids gives rise to a class of N-acyl serotonin derivatives with diverse and potent biological activities. Among these, this compound (DHA-5-HT) has emerged as a compound of significant interest due to its pronounced anti-inflammatory and potential neuroprotective effects. This guide provides an objective comparison of the efficacy of DHA-5-HT with other key serotonin derivatives, including N-Arachidonoyl Serotonin (AA-5-HT) and N-Oleoyl Serotonin (Oleoyl-5-HT), focusing on their performance in key biological assays.
Comparative Efficacy: A Quantitative Overview
The biological activities of DHA-5-HT and other serotonin derivatives have been evaluated across various experimental models. The following tables summarize the key quantitative data on their anti-inflammatory, FAAH inhibitory, and TRPV1 antagonist activities.
Table 1: Anti-inflammatory Activity
| Compound | Target | Assay System | Potency | Reference |
| DHA-5-HT | IL-17 & CCL-20 Release | Concanavalin A-stimulated human PBMCs | Most potent among tested N-acyl serotonins; Significant suppression at 100-500 nM | [1][2][3] |
| DHA-5-HT | PGE2, IL-6, IL-1β, IL-23 | LPS-stimulated RAW264.7 macrophages | Significant suppression at 100-500 nM | [3] |
| AA-5-HT | Pro-inflammatory cytokines | - | Data not available | - |
| Oleoyl-5-HT | Pro-inflammatory cytokines | - | Data not available | - |
Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition
| Compound | Assay System | IC50 Value | Reference |
| AA-5-HT | Mouse neuroblastoma N18TG2 cells | ~12 µM | - |
| AA-5-HT | Rat basophilic leukemia RBL-2H3 cells | ~5.6 µM | - |
| DHA-5-HT | - | Data not available | - |
| Oleoyl-5-HT | - | Data not available | - |
Table 3: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
| Compound | Target | IC50 Value | Reference |
| AA-5-HT | Human/Rat TRPV1 | 37-100 nM | - |
| Oleoyl-5-HT | Human TRPV1 | 2.57 µM | - |
| DHA-5-HT | - | Data not available | - |
Key Biological Activities and Signaling Pathways
Anti-inflammatory Effects of DHA-5-HT
DHA-5-HT has demonstrated superior anti-inflammatory properties compared to other tested N-acyl serotonins. It is a potent inhibitor of the release of pro-inflammatory mediators IL-17 and CCL-20 from stimulated human peripheral blood mononuclear cells (PBMCs)[1][2]. Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, DHA-5-HT significantly suppresses the production of PGE2, IL-6, IL-1β, and IL-23 at nanomolar concentrations[3]. This broad-spectrum anti-inflammatory action suggests its potential as a therapeutic agent for inflammatory conditions.
One of the proposed mechanisms for the anti-inflammatory and neuroprotective effects of DHA-5-HT involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Dual Activity of N-Arachidonoyl Serotonin (AA-5-HT)
AA-5-HT is a well-characterized derivative known for its dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and antagonism of the TRPV1 receptor. FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, AA-5-HT can elevate endocannabinoid levels, leading to analgesic and anxiolytic effects. Its potent antagonism of TRPV1, a key receptor in pain signaling, further contributes to its analgesic properties.
Neuroprotective Efficacy
While direct comparative studies on the neuroprotective effects of various N-acyl serotonins are limited, preliminary evidence suggests a protective role for DHA-5-HT. Studies on docosahexaenoic acid (DHA) itself have shown significant neuroprotection against glutamate-induced cytotoxicity in hippocampal cultures[4]. N-acetyl serotonin has also demonstrated neuroprotective actions against oxidative stress-induced apoptosis[5]. Given that DHA-5-HT combines the neuroprotective properties of DHA with the serotonin moiety, it is hypothesized to possess significant neuroprotective potential. Further quantitative studies are required to elucidate its efficacy relative to other derivatives.
Experimental Protocols
Inhibition of Cytokine Release from Human PBMCs
This assay evaluates the anti-inflammatory activity of serotonin derivatives by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
Workflow:
Methodology:
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation[6].
-
Cell Culture: Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-incubated with various concentrations of the serotonin derivatives (e.g., DHA-5-HT, AA-5-HT) for 1 hour.
-
Stimulation: Following pre-incubation, cells are stimulated with a mitogen such as Concanavalin A (ConA) to induce cytokine production[1][7].
-
Incubation: The plates are incubated for 24 to 48 hours at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of specific cytokines, such as IL-17 and CCL-20, in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the inhibitory potency of serotonin derivatives against the FAAH enzyme.
Methodology:
-
Enzyme Source: FAAH can be obtained from homogenized mouse neuroblastoma N18TG2 cells or other suitable cell lines expressing the enzyme.
-
Substrate: A radiolabeled substrate, such as [³H]anandamide, is commonly used.
-
Assay Procedure:
-
The reaction mixture contains the enzyme preparation, the test compound (serotonin derivative) at various concentrations, and a buffer (e.g., Tris-HCl).
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the radiolabeled product (e.g., [³H]ethanolamine) is separated from the unreacted substrate using chromatography.
-
The amount of product formed is quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Neuroprotection Assay (MTT Assay for Glutamate-Induced Excitotoxicity)
This assay assesses the ability of serotonin derivatives to protect neuronal cells from glutamate-induced cell death.
Workflow:
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in 96-well plates until they reach a suitable confluency[8][9][10][11][12].
-
Pre-treatment: The cells are pre-treated with various concentrations of the serotonin derivative for a specific period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity and neuronal cell death.
-
Incubation: The cells are incubated for 24 hours.
-
MTT Assay:
-
The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of the serotonin derivative is determined by its ability to increase cell viability in the presence of glutamate.
Conclusion
This compound (DHA-5-HT) stands out as a highly potent anti-inflammatory agent among the N-acyl serotonin derivatives, with significant inhibitory effects on key pro-inflammatory mediators at nanomolar concentrations. Its mechanism of action likely involves the Nrf2 signaling pathway, highlighting its potential in diseases with an inflammatory component. While N-Arachidonoyl Serotonin (AA-5-HT) exhibits a compelling dual activity as a FAAH inhibitor and TRPV1 antagonist, making it a strong candidate for analgesic applications, the full therapeutic potential of DHA-5-HT, particularly its neuroprotective efficacy, warrants further in-depth comparative investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these promising serotonin derivatives in a research and drug development context.
References
- 1. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of docosahexaenoic acid on glutamate-induced cytotoxicity in rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Stimulation with Concanavalin-A Induces IL-17 Production by Canine Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay [bio-protocol.org]
- 9. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 11. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Docosahexaenoyl Serotonin and Arachidonoyl Serotonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two prominent N-acyl serotonins: Docosahexaenoyl Serotonin (DHA-5-HT) and Arachidonoyl Serotonin (ARA-5-HT). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these molecules.
Executive Summary
This compound (DHA-5-HT) and Arachidonoyl Serotonin (ARA-5-HT) are both endogenous lipid signaling molecules that conjugate the neurotransmitter serotonin with a long-chain fatty acid. However, the nature of their fatty acid component—docosahexaenoic acid (an omega-3 fatty acid) versus arachidonic acid (an omega-6 fatty acid)—confers upon them distinct and often contrasting biological activities. ARA-5-HT is a well-characterized dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with demonstrated analgesic properties. In contrast, DHA-5-HT does not inhibit FAAH but exhibits potent anti-inflammatory effects by inhibiting the release of key pro-inflammatory cytokines. Both molecules have been implicated in the modulation of glucagon-like peptide-1 (GLP-1) secretion.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data on the biological activities of DHA-5-HT and ARA-5-HT.
| Biological Target | This compound (DHA-5-HT) | Arachidonoyl Serotonin (ARA-5-HT) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50) | Not an inhibitor | 1.04 - 12 µM | [1] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) Activity | Effects have not been studied | Antagonist (IC50 = 37-40 nM against 100 nM capsaicin) | [2] |
| Inhibition of IL-17 and CCL-20 Release | Potent inhibitor (significant suppression at 100-500 nM) | Data not available | |
| GLP-1 Secretion | Stimulates GLP-1 release | Modulates GLP-1 secretion |
Detailed Biological Activities and Signaling Pathways
Arachidonoyl Serotonin (ARA-5-HT)
ARA-5-HT exhibits a unique dual-action mechanism, concurrently inhibiting the endocannabinoid-degrading enzyme FAAH and antagonizing the pain-sensing ion channel TRPV1.
-
FAAH Inhibition : ARA-5-HT is a tight-binding, mixed inhibitor of FAAH, the enzyme responsible for the hydrolysis of the endocannabinoid anandamide (AEA)[3]. By inhibiting FAAH, ARA-5-HT increases the endogenous levels of AEA, thereby potentiating the signaling of cannabinoid receptors (CB1 and CB2), which can lead to analgesic and anxiolytic effects. It is resistant to hydrolysis by FAAH itself[3].
-
TRPV1 Antagonism : Independently of its effects on FAAH, ARA-5-HT acts as a potent antagonist of the TRPV1 receptor, a key player in nociception and inflammatory pain[4]. This direct antagonism contributes significantly to its analgesic properties.
-
Other Activities : ARA-5-HT has been shown to be present in the gastrointestinal tract and to modulate the secretion of GLP-1. It does not appear to activate CB1 receptors directly or inhibit cytosolic phospholipase A2 (cPLA2)[3].
Caption: Dual signaling pathways of Arachidonoyl Serotonin.
This compound (DHA-5-HT)
The biological activities of DHA-5-HT are primarily characterized by its potent anti-inflammatory effects, which differ significantly from the neuromodulatory actions of ARA-5-HT.
-
FAAH Inhibition : In contrast to ARA-5-HT, DHA-5-HT does not inhibit FAAH. This is a critical point of differentiation, indicating that its mechanism of action is independent of the endocannabinoid system.
-
Anti-inflammatory Activity : DHA-5-HT has been identified as a potent inhibitor of the release of the pro-inflammatory cytokines Interleukin-17 (IL-17) and Chemokine (C-C motif) ligand 20 (CCL-20) from stimulated human peripheral blood mononuclear cells (PBMCs)[2]. This suggests a significant role in modulating the Th17 inflammatory response, which is implicated in various autoimmune and inflammatory diseases.
-
TRPV1 Activity : While the direct effects of DHA-5-HT on the TRPV1 channel have not been extensively studied, its parent fatty acid, DHA, has been shown to be an agonist of TRPV1[5][6]. This suggests a potential for complex interactions that warrant further investigation.
-
GLP-1 Secretion : Similar to ARA-5-HT, DHA-5-HT has been shown to stimulate the release of GLP-1 in vitro.
Caption: Anti-inflammatory signaling of this compound.
Experimental Protocols
FAAH Inhibition Assay (Fluorometric)
This protocol is based on commercially available FAAH inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FAAH.
Materials:
-
FAAH enzyme (human or rodent)
-
FAAH assay buffer
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (ARA-5-HT, DHA-5-HT) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume of the diluted compounds to the wells of the 96-well plate. Include a positive control (known FAAH inhibitor) and a negative control (vehicle).
-
Add the FAAH enzyme to all wells except for a blank control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence at regular intervals for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TRPV1 Antagonism Assay (Intracellular Calcium Measurement)
This protocol is based on methods using HEK-293 cells overexpressing the TRPV1 receptor.
Objective: To determine the IC50 of test compounds for the antagonism of TRPV1 activation.
Materials:
-
HEK-293 cells stably or transiently overexpressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM) and supplements.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
TRPV1 agonist (e.g., Capsaicin).
-
Test compounds (ARA-5-HT, DHA-5-HT) dissolved in a suitable solvent.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Seed the TRPV1-expressing HEK-293 cells into the 96-well plate and culture until they reach a suitable confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Measure the baseline fluorescence.
-
Add the TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as EC80) to the wells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the response (e.g., peak fluorescence intensity or area under the curve) for each well.
-
Determine the percent inhibition of the agonist-induced response for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50.
IL-17 and CCL-20 Release Assay from PBMCs
Objective: To measure the inhibitory effect of test compounds on the release of IL-17 and CCL-20 from stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Stimulant: Concanavalin A (ConA).
-
Test compounds (DHA-5-HT, ARA-5-HT) dissolved in a suitable solvent.
-
96-well cell culture plate.
-
ELISA kits for human IL-17 and CCL-20.
-
Centrifuge.
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of approximately 1 x 106 cells/mL.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control.
-
Incubate the cells for a short pre-treatment period (e.g., 1 hour) at 37°C in a 5% CO2 incubator.
-
Add Concanavalin A to the wells to stimulate the cells (a typical concentration is 5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatants for cytokine analysis.
-
Measure the concentrations of IL-17 and CCL-20 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each concentration of the test compound compared to the stimulated vehicle control.
Conclusion
This compound and Arachidonoyl Serotonin, despite their structural similarities, possess distinct biological activity profiles that position them for different therapeutic applications. ARA-5-HT, with its dual FAAH inhibitory and TRPV1 antagonistic actions, is a promising candidate for the development of novel analgesics. In contrast, DHA-5-HT's potent anti-inflammatory effects, specifically its ability to inhibit the Th17 inflammatory axis, suggest its potential in the treatment of inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the therapeutic potential of these fascinating endogenous molecules, particularly concerning the direct effects of DHA-5-HT on ion channels like TRPV1 and a more comprehensive understanding of their roles in metabolic regulation.
References
- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. Stimulation with Concanavalin-A Induces IL-17 Production by Canine Peripheral T Cells [ouci.dntb.gov.ua]
- 4. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DHA-5-HT and its Parent Compounds, DHA and Serotonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel conjugate molecule, Docosahexaenoyl-Serotonin (DHA-5-HT), with its parent compounds, Docosahexaenoic Acid (DHA) and Serotonin (5-Hydroxytryptamine, 5-HT). The analysis focuses on their distinct and overlapping biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects, supported by available experimental data.
Executive Summary
DHA-5-HT, a conjugate of the omega-3 fatty acid DHA and the neurotransmitter serotonin, has emerged as a promising therapeutic candidate, exhibiting potent anti-inflammatory properties that appear to surpass those of its individual constituents in certain contexts. While DHA is well-established for its neuroprotective and anti-inflammatory roles, and serotonin is a key modulator of mood and various physiological processes, their conjugation into a single molecule, DHA-5-HT, results in a unique pharmacological profile. This guide synthesizes the current understanding of these three compounds, presenting a comparative overview of their mechanisms of action, efficacy in preclinical models, and the experimental methodologies used to evaluate them.
Comparative Data on Biological Activity
The following tables summarize the available quantitative data on the anti-inflammatory and neuroprotective effects of DHA-5-HT, DHA, and Serotonin. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Target/Assay | Model System | Concentration | Effect | Citation |
| DHA-5-HT | PGE2, IL-6, IL-1β, IL-23 | LPS-stimulated RAW264.7 macrophages | 100-500 nM | Significant suppression | [1] |
| IL-17, CCL-20 | Concanavalin A-stimulated human PBMCs | Not specified | Potent inhibition | [2] | |
| DHA | TNF-α, IL-1β, IL-6 | LPS-stimulated THP-1 macrophages | 100 µM | Significant decrease | [3] |
| Pro-inflammatory gene expression | IL-1β-stimulated astrocytes | 10-50 µM | Downregulation | [4] | |
| Serotonin | TNF-α mediated inflammation | In vivo (mouse model) | Not specified | Pro- and anti-inflammatory effects depending on context | [5] |
| TNF-α induced VCAM-1 | In vivo (mouse model) | Not specified | Activation of 5-HT2A receptors blocks inflammation | [5] |
Table 2: Comparative Neuroprotective Activity
| Compound | Assay | Model System | Concentration | Effect | Citation |
| DHA | Oxidative stress-induced apoptosis | Primary hippocampal neurons | Not specified | Neuroprotective | [6][7] |
| Methylmercury-induced cytotoxicity | SH-SY5Y cells and mouse primary neurons | 0.1-1 µM | Suppression of cytotoxicity | [8] | |
| Serotonin | H2O2-induced cytotoxicity | 5-HTR1E expressing HEK293 cells | 1 µM | Protection against cytotoxicity | [9] |
| DHA-5-HT | Glutamate-induced cytotoxicity | Not specified | Not specified | Protection via antioxidant enzyme activation | [10] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Cytokine Measurement in Macrophages
Objective: To quantify the inhibitory effect of test compounds on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (DHA-5-HT, DHA, or Serotonin) for a pre-incubation period of 1-2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Quantification: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve. The percentage of inhibition for each compound at different concentrations is determined relative to the LPS-stimulated control. IC50 values can be calculated using non-linear regression analysis.[1]
In Vitro Neuroprotection Assay: Neuronal Cell Viability
Objective: To assess the protective effects of test compounds against toxin-induced neuronal cell death.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin on poly-D-lysine coated 96-well plates.[11]
-
Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of the test compounds (DHA-5-HT, DHA, or Serotonin) for 24 hours.
-
Induction of Neurotoxicity: A neurotoxic agent, such as hydrogen peroxide (H2O2) or glutamate, is added to the culture medium for a specified duration (e.g., 6-24 hours) to induce neuronal cell death.
-
Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized with DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of the vehicle-treated, toxin-exposed control.[9]
Signaling Pathways and Mechanisms of Action
DHA-5-HT: Attenuation of the IL-23/IL-17 Inflammatory Axis
DHA-5-HT has been shown to exert its potent anti-inflammatory effects by inhibiting the IL-23/IL-17 signaling pathway in macrophages.[1][10] This pathway is a critical driver of chronic inflammation in various autoimmune diseases.
Caption: DHA-5-HT inhibits the LPS-induced IL-23/IL-17 inflammatory pathway.
DHA: Multifaceted Neuroprotective Signaling
DHA promotes neuronal survival and function through several interconnected signaling pathways. A key mechanism involves the activation of the Akt signaling cascade, which is crucial for cell survival and inhibition of apoptosis.[12][13]
References
- 1. Docosahexaenoyl serotonin, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid (DHA) alleviates inflammation and damage induced by experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo | PLOS One [journals.plos.org]
- 6. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Docosahexaenoyl Serotonin and Existing IBD Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging anti-inflammatory compound, Docosahexaenoyl Serotonin (DHA-5-HT), with established therapeutics for Inflammatory Bowel Disease (IBD). This document synthesizes preclinical data to evaluate its potential and positioning against current treatment modalities.
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies aim to induce and maintain remission through a range of anti-inflammatory and immunosuppressive agents. A novel endogenous compound, this compound (DHA-5-HT), a conjugate of the omega-3 fatty acid DHA and the neurotransmitter serotonin, has demonstrated potent anti-inflammatory properties in preclinical studies, suggesting its potential as a future therapeutic for IBD. This guide provides a head-to-head comparison of DHA-5-HT with existing IBD drug classes, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their roles.
Mechanism of Action and Preclinical Efficacy: A Comparative Overview
Existing IBD therapies target various aspects of the inflammatory cascade. Aminosalicylates (5-ASAs) are thought to exert their effects locally on the intestinal mucosa to reduce inflammation.[1] Corticosteroids are potent, non-specific immunosuppressants that affect the body's ability to initiate and maintain an inflammatory process.[1][2] Immunomodulators work by suppressing the immune system's inflammatory response, though their onset of action can be slow.[2][3] Biologics are a newer class of drugs that target specific proteins involved in inflammation, such as Tumor Necrosis Factor-alpha (TNF-α) or interleukins IL-12 and IL-23.[1][4]
DHA-5-HT presents a novel mechanism centered on the modulation of the IL-23/IL-17 signaling pathway, a critical axis in the pathogenesis of IBD.[5][6] Preclinical studies have shown that DHA-5-HT can significantly suppress the production of key pro-inflammatory mediators in immune cells.[5][7]
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of DHA-5-HT and existing IBD drugs. It is important to note that these data are derived from different studies with varying experimental conditions, and therefore, direct comparisons should be made with caution. The absence of direct head-to-head trials necessitates this inferential approach.
| Compound/Drug | Target/Assay | Cell Type | Concentration/IC50 | Source(s) |
| DHA-5-HT | IL-1β, IL-6, IL-23, PGE2 Suppression | LPS-stimulated RAW264.7 macrophages | Significant suppression at 100-500 nM | [7] |
| IL-17, CCL-20 Inhibition | ConA-stimulated human PBMCs | Significant attenuation at 5-10 µM | ||
| Mesalamine (5-ASA) | Prostaglandin & Leukotriene Inhibition | Colonic mucosa | N/A (Inhibits formation) | [8] |
| TNF-α, IL-6, IL-1β Reduction | In vivo (DSS-induced UC in mice) | N/A | [9] | |
| Prednisolone (Corticosteroid) | Macrophage Ia Expression Inhibition | Murine peritoneal macrophages | IC50 ~20-50 nM | [4] |
| M1 Macrophage Marker Suppression | Monocyte/macrophage cells | N/A | [10] | |
| Adalimumab (Anti-TNF-α) | TNF-α Binding Affinity (Kd) | N/A | ~50 pM | [6] |
| TNF-α-induced NF-κB Activation Inhibition | Synovial fibroblasts | Up to 80% inhibition | [6] | |
| Ustekinumab (Anti-IL-12/23) | IL-23 Signaling Inhibition | HeLa cells | IC50 ~1-10 ng/mL | [1][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of DHA-5-HT and existing IBD drugs.
In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (DHA-5-HT or other drugs) or vehicle control. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection and Analysis: The cell culture supernatant is collected and centrifuged to remove cellular debris. The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and other inflammatory mediators (e.g., PGE2) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Gene expression of these mediators can be assessed by extracting RNA from the cells and performing quantitative real-time PCR (qPCR).
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used. The animals are housed under standard conditions with ad libitum access to food and water.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 5-7 days.
-
Treatment: The test compound (e.g., DHA-5-HT) or a reference drug (e.g., mesalamine) is administered daily via oral gavage or another appropriate route, starting from the first day of DSS administration. A control group receives the vehicle.
-
Monitoring of Disease Activity: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Termination and Tissue Collection: At the end of the experimental period, the mice are euthanized. The entire colon is excised, and its length is measured.
-
Analysis:
-
Macroscopic Assessment: The colon is evaluated for signs of inflammation, such as edema, ulceration, and wall thickening.
-
Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are scored for the severity of inflammation, crypt damage, and infiltration of inflammatory cells.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in a homogenized colon tissue sample.
-
Cytokine Analysis: Colon tissue homogenates can be used to measure the levels of pro-inflammatory cytokines by ELISA or qPCR.
-
Conclusion and Future Directions
DHA-5-HT demonstrates promising anti-inflammatory effects in preclinical in vitro models, primarily through the attenuation of the IL-23/IL-17 signaling axis. Its potency at the nanomolar to low micromolar range for suppressing key pro-inflammatory cytokines suggests it could be a valuable therapeutic candidate for IBD. However, a direct comparison with existing IBD drugs is currently limited by the lack of head-to-head studies and in vivo efficacy data for DHA-5-HT.
For drug development professionals, the novel mechanism of action of DHA-5-HT warrants further investigation. Future research should focus on:
-
Conducting in vivo studies in animal models of IBD to establish the efficacy and safety profile of DHA-5-HT.
-
Performing direct comparative studies of DHA-5-HT against standard-of-care IBD drugs in both in vitro and in vivo models to accurately determine its relative potency and potential therapeutic advantages.
-
Elucidating the precise molecular targets and downstream signaling pathways of DHA-5-HT to fully understand its mechanism of action.
The data presented in this guide provide a foundational comparison for researchers and scientists. While DHA-5-HT shows significant promise, further rigorous preclinical and eventually clinical evaluation is necessary to ascertain its role in the future therapeutic landscape of IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. Adalimumab Inhibits TNF-Enhanced Human Osteoclast Development More Effectively Than Other Biologic Agents Under in Vitro Conditions of Chronic TNF Exposure - ACR Meeting Abstracts [acrabstracts.org]
- 3. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opalbiopharma.com [opalbiopharma.com]
- 7. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mesalazine combined with probiotics on inflammation and immune function of patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-clinical comparative study of IL-23 antibodies in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
N-Acyl Serotonins: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-acyl serotonins, a class of endogenous lipid mediators, have garnered significant attention in recent years due to their diverse pharmacological activities. These molecules, formed by the acylation of the neurotransmitter serotonin, exhibit a fascinating structure-activity relationship (SAR) that dictates their interaction with various biological targets. This guide provides a comparative analysis of the SAR of N-acyl serotonins, focusing on their roles as inhibitors of Fatty Acid Amide Hydrolase (FAAH), antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and activators of the Tropomyosin receptor kinase B (TrkB).
I. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to elevated anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects. N-acyl serotonins have emerged as a promising class of FAAH inhibitors.
The quintessential example is N-arachidonoyl-serotonin (AA-5-HT), which acts as a mixed-type inhibitor of FAAH. The structure of the acyl chain plays a critical role in determining the inhibitory potency.
Key SAR Insights for FAAH Inhibition:
-
Acyl Chain Length and Unsaturation: Polyunsaturated acyl chains, such as arachidonoyl (20:4), linolenoyl (18:3), and linoleoyl (18:2), generally confer potent FAAH inhibitory activity. The presence of double bonds and the overall shape of the acyl chain are crucial for binding to the enzyme's active site.
-
Serotonin Headgroup: The 5-hydroxy group on the indole ring of the serotonin moiety contributes to, but is not essential for, inhibitory activity. Removal of this hydroxyl group, as in N-arachidonoyltryptamine, results in a modest decrease in potency.
-
Amide Bond: The amide linkage between the acyl chain and the serotonin amine is critical for activity. Replacement with an ester bond significantly reduces inhibitory potency.
| Compound | Acyl Group | Target | IC50 (µM) | Ki (µM) | Notes |
| N-Arachidonoyl-serotonin (AA-5-HT) | Arachidonoyl (20:4) | Rat Brain FAAH | - | 1.3 (slope), 44 (intercept) | Mixed-type inhibitor. |
| N-Linolenoyl-serotonin | Linolenoyl (18:3) | Rat Brain FAAH | - | - | Potency comparable to AA-5-HT. |
| N-Oleoyl-serotonin | Oleoyl (18:1) | Rat Brain FAAH | - | - | Less potent than polyunsaturated analogues. |
| N-Arachidonoyltryptamine | Arachidonoyl (20:4) | Rat Brain FAAH | - | 2.3-fold weaker than AA-5-HT | Indicates the importance of the 5-hydroxy group. |
| Ibuprofen-5-HT | Ibuprofen | Human FAAH | ~10 | - | Example of an NSAID-serotonin conjugate with FAAH inhibitory activity. |
| Flurbiprofen-5-HT | Flurbiprofen | Human FAAH | ~10 | - | Another example of a potent NSAID-serotonin conjugate inhibitor. |
Experimental Protocol: Fluorometric FAAH Activity Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of N-acyl serotonins on FAAH.
-
Enzyme Source: Homogenates of rat brain tissue or recombinant human FAAH expressed in a suitable cell line.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH (e.g., pH 9.0) containing EDTA.
-
Procedure: a. The enzyme preparation is pre-incubated with various concentrations of the test compound (N-acyl serotonin derivative) or vehicle control. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The hydrolysis of the substrate by FAAH releases the fluorescent product, 7-amino-4-methylcoumarin (AMC). d. The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
II. Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics. Several N-acyl serotonins, most notably AA-5-HT, have been identified as potent TRPV1 antagonists.
Key SAR Insights for TRPV1 Antagonism:
-
Dual Activity: AA-5-HT is a notable example of a dual-action compound, inhibiting FAAH and antagonizing TRPV1. This dual pharmacology may offer synergistic therapeutic benefits.
-
Acyl Chain: The arachidonoyl chain is a key determinant for potent TRPV1 antagonism.
-
NSAID Conjugates: Conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen to serotonin can also yield potent TRPV1 antagonists.
| Compound | Acyl Group | Target | IC50 (nM) | Notes |
| N-Arachidonoyl-serotonin (AA-5-HT) | Arachidonoyl (20:4) | Rat and Human TRPV1 | 37-40 | Antagonizes capsaicin-induced activation.[1][2] |
| Ibuprofen-5-HT | Ibuprofen | Human TRPV1 | ~200 | Demonstrates dual FAAH/TRPV1 activity. |
| Flurbiprofen-5-HT | Flurbiprofen | Human TRPV1 | ~200 | Also a dual FAAH/TRPV1 inhibitor. |
| Fenoprofen-5-HT | Fenoprofen | Human TRPV1 | ~500 | Primarily a TRPV1/COX2 dual inhibitor. |
| Naproxen-5-HT | Naproxen | Human TRPV1 | >1000 | Weaker TRPV1 antagonist compared to other NSAID conjugates. |
Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism
This protocol describes a cell-based assay to measure the antagonistic activity of N-acyl serotonins on TRPV1.
-
Cell Line: A human embryonic kidney (HEK293) cell line stably overexpressing the human or rat TRPV1 receptor.
-
Calcium Indicator: A fluorescent calcium-sensitive dye, such as Fura-2 AM.
-
Agonist: Capsaicin, a potent and selective TRPV1 agonist.
-
Procedure: a. Cells are loaded with the calcium indicator dye. b. The cells are then pre-incubated with various concentrations of the N-acyl serotonin test compound or vehicle control. c. The baseline fluorescence is measured. d. Capsaicin is added to the cells to stimulate TRPV1-mediated calcium influx. e. The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator.
-
Data Analysis: The antagonistic effect of the test compound is determined by its ability to inhibit the capsaicin-induced increase in intracellular calcium. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
III. Activation of Tropomyosin Receptor Kinase B (TrkB)
TrkB is a high-affinity receptor for brain-derived neurotrophic factor (BDNF), playing a crucial role in neuronal survival, differentiation, and synaptic plasticity. N-acetylserotonin (NAS), the immediate precursor of melatonin, has been identified as a novel TrkB agonist.
Key SAR Insights for TrkB Activation:
-
N-Acetyl Group: The N-acetyl group is essential for TrkB activation. Serotonin itself does not activate the receptor.
-
Derivatization: Synthetic derivatives of NAS can exhibit enhanced potency and improved pharmacokinetic profiles. For example, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) is a more potent and selective TrkB activator than NAS.[3][4]
-
Selectivity: NAS and its derivatives like HIOC show selectivity for TrkB over other Trk receptors, such as TrkA and TrkC.[3]
| Compound | Acyl Group | Target | EC50/Potency | Notes |
| N-Acetylserotonin (NAS) | Acetyl | TrkB | Activates TrkB in a circadian manner. | A precursor to melatonin, also functions as a TrkB agonist.[5][6][7][8] |
| N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) | Complex | TrkB | More potent and selective activator than NAS.[3][4][9] | A synthetic derivative with improved neurotrophic effects and pharmacokinetic properties.[3][4] |
| Melatonin | - | TrkB | Does not activate TrkB. | Highlights the specificity of the N-acetylserotonin structure for TrkB activation. |
| Serotonin | - | TrkB | Does not activate TrkB. | The N-acetylation is critical for activity. |
Experimental Protocol: In Vitro TrkB Activation Assay (Western Blot)
This protocol details a method to assess the ability of N-acyl serotonins to activate TrkB signaling in cultured neurons.
-
Cell Culture: Primary cortical neurons are cultured to an appropriate density.
-
Treatment: Neurons are treated with various concentrations of the test compound (e.g., NAS, HIOC) for a specified time. A positive control, such as BDNF, and a vehicle control are included.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked to prevent non-specific antibody binding. d. The membrane is incubated with a primary antibody specific for the phosphorylated form of TrkB (p-TrkB). To assess downstream signaling, antibodies against phosphorylated forms of Akt (p-Akt) and ERK (p-ERK) can also be used. e. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the p-TrkB bands is quantified and normalized to the total TrkB protein levels to determine the extent of receptor activation.
IV. Conclusion
The structure-activity relationship of N-acyl serotonins is a rich and expanding field of study. The acyl chain length, degree of unsaturation, and modifications to the serotonin headgroup all profoundly influence the biological activity of these compounds. N-acyl serotonins with long, polyunsaturated acyl chains are potent inhibitors of FAAH and antagonists of TRPV1, making them attractive candidates for the development of novel analgesic and anti-inflammatory agents. In contrast, N-acetylation of serotonin confers the ability to activate the TrkB receptor, opening avenues for the development of neuroprotective and neurotrophic therapies. The dual-action nature of some of these molecules, such as AA-5-HT, presents a particularly exciting opportunity for multi-target drug design. Further exploration of the SAR of this fascinating class of endogenous lipids will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Tropomycin-Related Kinase B Receptor Activator for the Management of Ocular Blast-Induced Vision Loss - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Docosahexaenoyl Serotonin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl Serotonin (DHS) is an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin (5-HT). Emerging research has highlighted its potential as a potent anti-inflammatory agent. This guide provides a comparative analysis of the biological effects of DHS against its parent molecules, DHA and serotonin, as well as other related N-acyl serotonins. The objective is to assess the specificity of DHS's actions, supported by available experimental data, to aid in its evaluation as a potential therapeutic candidate.
Comparative Analysis of Anti-inflammatory Activity
The primary documented biological effect of DHS is its potent anti-inflammatory activity, specifically the inhibition of pro-inflammatory cytokines central to the T-helper 17 (Th17) cell response.
Inhibition of IL-17 and CCL-20 Release
Studies have shown that DHS is a potent inhibitor of Interleukin-17 (IL-17) and Chemokine (C-C motif) ligand 20 (CCL-20) release from stimulated human peripheral blood mononuclear cells (PBMCs).[1][2] While direct IC50 values for DHS are not consistently reported in publicly available literature, one study identified it as the most potent inhibitor among a series of N-acyl serotonins.[2]
| Compound | Cell Type/Stimulant | Target Cytokine/Chemokine | Potency/Efficacy |
| This compound (DHS) | Human PBMCs / Concanavalin A (ConA) | IL-17, CCL-20 | Identified as the most potent inhibitor among tested N-acyl serotonins.[2] Significant suppression of related inflammatory mediators at concentrations as low as 100-500 nM.[1][3][4] |
| Serotonin (5-HT) | Various immune cells | Various cytokines | Serotonin's role in inflammation is complex, with both pro- and anti-inflammatory effects reported depending on the context and receptor subtype involved. |
| Docosahexaenoic Acid (DHA) | Various immune cells / Various stimulants | Various cytokines | DHA has well-documented anti-inflammatory properties, though direct comparative IC50 values with DHS for IL-17/CCL-20 inhibition are not readily available. |
| Other N-acyl serotonins | Human PBMCs / Concanavalin A (ConA) | IL-17, CCL-20 | Less potent than DHS in inhibiting IL-17 and CCL-20 release.[2] |
Note: Quantitative IC50 values for a direct comparison are not consistently available in the reviewed literature. The potency of DHS is described qualitatively in relation to other N-acyl serotonins.
Experimental Protocols
Inhibition of Cytokine Release from Human PBMCs
Objective: To assess the inhibitory effect of DHS and other compounds on the release of IL-17 and CCL-20 from stimulated human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Stimulate the PBMCs with a mitogen, typically Concanavalin A (ConA), to induce cytokine production. Concurrently, treat the cells with varying concentrations of DHS, serotonin, DHA, or other N-acyl serotonins.
-
Incubation: Incubate the cells for a specified period, typically 24-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of IL-17 and CCL-20 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound at different concentrations and determine the IC50 values where possible.
Attenuation of the IL-23/IL-17 Signaling Axis in Macrophages
Objective: To investigate the effect of DHS on the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line, such as RAW264.7, in a suitable medium like DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment: Pre-treat the macrophages with various concentrations of DHS for a defined period before stimulation.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response and the production of pro-inflammatory mediators.
-
Sample Collection: After a specific incubation time, collect the cell culture supernatant to measure secreted cytokines and cell lysates for gene and protein expression analysis.
-
Cytokine and Mediator Quantification: Measure the levels of PGE2, IL-6, IL-1β, and IL-23 in the supernatant by ELISA.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on the cell lysates to analyze the mRNA expression levels of genes involved in the IL-23/IL-17 signaling pathway.
-
Transcriptome Analysis (Optional): For a broader understanding of the molecular effects, perform RNA sequencing (RNA-seq) to analyze the global changes in gene expression in response to DHS treatment.
Signaling Pathways and Molecular Mechanisms
DHS has been shown to attenuate the IL-23/IL-17 signaling axis in macrophages.[1][3][4] This pathway is a critical driver of many chronic inflammatory diseases.
Caption: DHS inhibits the production of key pro-inflammatory mediators in macrophages.
The precise molecular target of DHS within this pathway has not yet been fully elucidated. Further research is needed to determine if DHS directly interacts with a specific receptor or enzyme in this cascade.
Specificity Assessment
A key question regarding the biological effects of DHS is its specificity compared to its constituent molecules, serotonin and DHA.
Receptor Binding Profile
Currently, there is a lack of publicly available data on the binding affinities (Ki or IC50 values) of DHS for serotonin receptors or other potential molecular targets. This information is crucial for determining if DHS acts through established serotonin pathways or possesses a novel mechanism of action.
Neuronal and Cardiovascular Effects
Both serotonin and DHA have well-characterized effects on the central nervous and cardiovascular systems.
-
Serotonin: A key neurotransmitter involved in mood, sleep, and appetite regulation. It also plays a role in vasoconstriction and platelet aggregation.[5]
-
DHA: Essential for neuronal development and function, including neurite growth and synaptogenesis.[6] It also has beneficial cardiovascular effects, such as improving endothelial function.[7]
To date, there are no direct comparative studies on the effects of DHS on neuronal or cardiovascular function. Such studies would be vital to understand if DHS retains, modifies, or loses the characteristic activities of its parent molecules, which would be a critical aspect of its overall specificity and potential therapeutic profile.
Experimental Workflow for Comparative Analysis
Caption: Workflow for assessing the specificity of this compound.
Conclusion and Future Directions
This compound demonstrates potent and specific anti-inflammatory effects, particularly in the context of the Th17 inflammatory response, that appear to be more pronounced than other N-acyl serotonins. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its receptor binding profile and its effects on other physiological systems where its parent molecules are active.
Future research should prioritize:
-
Quantitative comparative studies to determine the IC50 values of DHS, serotonin, and DHA in various anti-inflammatory assays.
-
Receptor binding screening to identify the molecular targets of DHS and to determine its affinity for serotonin receptors.
-
In vitro and in vivo studies to investigate the neuronal and cardiovascular effects of DHS in comparison to serotonin and DHA.
Addressing these knowledge gaps will be essential to fully understand the biological specificity of this compound and to progress its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. research.wur.nl [research.wur.nl]
- 2. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid promotes neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of Docosahexaenoyl Serotonin
This document provides crucial safety and logistical information for the proper handling and disposal of Docosahexaenoyl Serotonin (DHA-Serotonin). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
I. Understanding this compound: Properties and Storage
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂N₂O₂ | [1][2] |
| Molecular Weight | 486.7 g/mol | [1][2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Solubility | ||
| in DMF | 30 mg/mL | [1] |
| in DMSO | 15 mg/mL | [1] |
| in Ethanol | 30 mg/mL | [1] |
| in PBS (pH 7.2) | 0.25 mg/mL | [1] |
II. Experimental Protocols: Safe Handling and Spill Response
Given the neuroactive nature of the serotonin component, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the compound, especially when in solution, should be performed in a well-ventilated area or a chemical fume hood.
Spill Response Protocol:
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to absorb flammable solvent solutions.
-
Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety officer at your institution.
III. Step-by-Step Disposal Procedure for this compound
Due to the ecotoxicity of serotonin and related compounds, which can have adverse effects on aquatic organisms, under no circumstances should this compound or its solutions be disposed of down the drain. [3][4][5] The recommended procedure is to treat it as a chemical waste.
Step 1: Waste Identification and Segregation
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound." If the compound is in a solvent, the solvent should also be clearly indicated on the label (e.g., "Hazardous Waste: this compound in Ethanol").
-
Keep this waste stream segregated from other chemical wastes to avoid potential reactions.
Step 2: Waste Collection
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in the designated hazardous waste container.
-
Ensure the container is kept tightly sealed when not in use.
Step 3: Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should have secondary containment to capture any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.[6][7]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.[6]
IV. Workflow for Proper Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C32H42N2O2 | CID 52224409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aquatic ecotoxicity of the selective serotonin reuptake inhibitor sertraline hydrochloride in a battery of freshwater test species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquatic ecotoxicology of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Swimming in a sea of drugs: Psychiatric drugs in the aquatic environment could have severe adverse effects on wildlife and ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
